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Gnetumontanin B

Cat. No.: B12439993
M. Wt: 712.7 g/mol
InChI Key: RSCPVPKROFWCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetumontanin B is a specialized natural compound sourced from plants of the Gnetum genus, which are recognized in traditional medicine and modern research for their diverse bioactive constituents . Compounds isolated from Gnetum species, such as various stilbenes and flavonoids, have demonstrated significant research value in preliminary studies, showing potential anti-proliferative and apoptosis-inducing effects against certain cancer cell lines . The broader class of Gnetum -derived compounds is also noted for anti-inflammatory and antioxidant properties . The precise molecular weight, solubility, and specific mechanism of action for this compound should be determined by the supplier. As with other research compounds from this plant family, its mechanism may involve interactions with key cellular signaling pathways . This product is intended for research purposes in a controlled laboratory environment. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H32O11 B12439993 Gnetumontanin B

Properties

Molecular Formula

C42H32O11

Molecular Weight

712.7 g/mol

IUPAC Name

4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H

InChI Key

RSCPVPKROFWCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Gnetumontanin B: A Technical Overview of its Chemical Structure, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, a class of natural phenols, isolated from Gnetum montanum. It is a trimer composed of two oxyresveratrol units and one resveratrol unit. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis, as well as its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), are presented. Furthermore, a putative signaling pathway affected by this compound is illustrated to guide further research into its mechanism of action.

Chemical Structure and Properties

This compound is a resveratrol trimer with the molecular formula C₄₂H₃₂O₁₁ and a molecular weight of 712.7 g/mol .[1] Its structure is characterized by the linkage of two oxyresveratrol molecules and one resveratrol molecule.[1] The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₂H₃₂O₁₁[1]
Molecular Weight712.7 g/mol [1]
CAS Number809237-87-4
AppearancePowder[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity: Inhibition of TNF-α

This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Table 2: In-vitro Activity of this compound

TargetAssayResultSource
TNF-αInhibition of TNF-α productionIC₅₀ = 1.49 µM

This significant inhibitory activity suggests the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Experimental Protocols

Isolation of this compound from Gnetum montanum

The following protocol describes a general method for the extraction and isolation of stilbenoids from Gnetum montanum, which can be adapted for the specific purification of this compound.

Workflow for Isolation of this compound

GnetumontaninB_Isolation plant_material Dried and powdered lianas of Gnetum montanum extraction Maceration with 95% Ethanol (3x) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Elution with solvent gradient (e.g., Chloroform-Methanol) fractionation->fractions purification Preparative HPLC fractions->purification gnetumontanin_b Pure this compound purification->gnetumontanin_b

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient system) to separate the components based on their polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

TNF-α Inhibition Assay

The following is a general protocol for a cell-based ELISA to determine the inhibitory effect of compounds on TNF-α production, which can be used to evaluate this compound.

Workflow for TNF-α Inhibition Assay

TNFa_Inhibition_Assay cell_culture Culture macrophages (e.g., RAW 264.7) stimulation Stimulate with LPS in the presence of this compound cell_culture->stimulation incubation Incubate for a defined period stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa Perform TNF-α ELISA on supernatant supernatant_collection->elisa data_analysis Analyze data to determine IC50 elisa->data_analysis

Caption: Workflow for determining TNF-α inhibition.

Detailed Steps:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

Putative Signaling Pathway

While the precise molecular mechanisms of this compound are still under investigation, its inhibitory effect on TNF-α suggests a potential interaction with the NF-κB signaling pathway. TNF-α is a potent activator of this pathway, which plays a central role in inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key components of the NF-κB signaling cascade. Furthermore, studies on related stilbenoids from Gnetum species suggest a possible influence on the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

Hypothesized Signaling Pathway for this compound

GnetumontaninB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates PI3K PI3K TNFR->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Akt Akt PI3K->Akt Activates Gene Inflammatory Gene Expression NFkB_n->Gene Induces GnetumontaninB This compound GnetumontaninB->IKK Inhibits? GnetumontaninB->PI3K Modulates? TNFa TNF-α TNFa->TNFR Binds

Caption: Hypothesized modulation of NF-κB and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory properties, highlighted by its potent inhibition of TNF-α. This technical guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its mechanism of action, including the specific molecular targets within the NF-κB and other signaling pathways. Comprehensive preclinical studies are necessary to evaluate its therapeutic potential for the treatment of inflammatory diseases. The development of a total synthesis route for this compound would also be highly valuable for enabling further pharmacological investigation and potential drug development efforts.

References

Gnetumontanin B: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a resveratrol trimer, is a noteworthy stilbenoid discovered in Gnetum montanum. This technical guide provides an in-depth overview of its discovery, detailed protocols for its isolation and purification, and an exploration of its biological activities. The document highlights its potent anti-inflammatory and potential anti-cancer properties, with a focus on its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams to facilitate understanding and further research.

Introduction

Gnetum montanum, a plant from the Gnetaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including various stilbenoids. Among these, this compound has emerged as a compound of significant interest due to its complex structure and promising biological activities. First isolated from Gnetum montanum f. megalocarpum, it is a trimer composed of two oxyresveratrol units and one resveratrol unit.[1] Research has demonstrated its potent ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[1] Furthermore, this compound has been identified as a component of Gnetum montanum extracts that exhibit anti-cancer properties, specifically by inducing apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway.[2] This guide aims to provide a comprehensive technical resource for researchers engaged in the study and development of this compound and related compounds.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] These analyses revealed it to be a new stilbene trimer.[1]

Table 1: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey FindingsReference
HR-ESI-MS Molecular Formula: C42H32O11[2]
1D NMR (¹H NMR) Revealed the presence of aromatic protons characteristic of resveratrol and oxyresveratrol units.[4][5]
2D NMR (COSY, HMBC, HSQC) Established the connectivity between the three stilbenoid units, confirming the trimeric structure.[1]

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not exhaustively documented in a single source, a general methodology can be compiled from various studies on the isolation of stilbenoids from Gnetum species.[3][6][7][8] The following represents a composite, best-practice protocol.

Plant Material Collection and Preparation
  • Collection: The lianas of Gnetum montanum are collected.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

  • Grinding: The dried lianas are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.[2] This process is typically repeated three times to ensure exhaustive extraction.[2]

  • Solvent Evaporation: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Stilbenoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Column Chromatography (CC) on Silica Gel:

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified on a Sephadex LH-20 column using an isocratic elution with a suitable solvent, typically methanol, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).

    • A gradient elution with a mixture of water (often with a small percentage of formic acid) and acetonitrile or methanol is used to obtain highly purified this compound.

Gnetumontanin_B_Isolation_Workflow Start Gnetum montanum Lianas Drying Air Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Ethanol Maceration Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Enriched_Fraction This compound Enriched Fraction Silica_Gel_CC->Enriched_Fraction Sephadex_CC Sephadex LH-20 Column Chromatography Enriched_Fraction->Sephadex_CC Further_Purified Further Purified Fraction Sephadex_CC->Further_Purified Prep_HPLC Preparative HPLC Further_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1. General workflow for the isolation of this compound.

Quantitative Data

Limited quantitative data is available regarding the isolation and specific activity of this compound. The following table summarizes the currently known values.

Table 2: Quantitative Data for this compound

ParameterValueMethodReference
IC50 for TNF-α Inhibition 1.49 x 10⁻⁶ mol L⁻¹Not specified[1]
Inhibitory Ratio against TNF-α 58.1% at 10⁻⁵ mol L⁻¹Not specified[1]
Yield from Plant Material Not reported--
Purity after Purification Steps Not reported--

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as an anti-inflammatory and potential anti-cancer agent. Its mechanisms of action are linked to the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity and TNF-α Inhibition

This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1] By inhibiting TNF-α, this compound can potentially interfere with the downstream signaling cascades initiated by this cytokine, including the NF-κB and MAPK pathways.

TNF_alpha_NF_kB_Pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Gnetumontanin_B This compound Gnetumontanin_B->TNF_alpha Inhibition

Figure 2. Proposed inhibition of the TNF-α induced NF-κB pathway by this compound.
Anti-cancer Activity and AKT Signaling Pathway

A study on a Gnetum montanum extract containing this compound demonstrated its ability to induce apoptosis in SW480 human colon cancer cells.[2] The mechanism was attributed to the inhibition of the AKT signaling pathway.[2] The extract was shown to down-regulate the expression of key proteins in this pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[2]

AKT_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition Gnetumontanin_B This compound Gnetumontanin_B->AKT Inhibition

Figure 3. Inhibition of the AKT signaling pathway by this compound.
Potential Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Natural products are known to target the MAPK pathway in cancer therapy.[9][10] Given that this compound affects processes regulated by MAPK and inhibits TNF-α, which can activate this pathway, it is plausible that this compound also modulates MAPK signaling. Further research is required to confirm this interaction.

MAPK_Signaling_Pathway Stimuli Growth Factors / Stress / TNF-α Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Regulation Gnetumontanin_B This compound Gnetumontanin_B->Stimuli Potential Inhibition

Figure 4. Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and potential anti-cancer activities. Its discovery in Gnetum montanum underscores the importance of exploring traditional medicinal plants for novel therapeutic agents. While its inhibitory effects on TNF-α and the AKT signaling pathway are established, further research is needed to fully elucidate its mechanisms of action, particularly its potential interaction with the MAPK and NF-κB pathways.

Future research should focus on:

  • Developing a standardized and optimized protocol for the high-yield isolation of this compound.

  • Conducting comprehensive studies to determine its pharmacokinetic and pharmacodynamic profiles.

  • Investigating its efficacy and safety in preclinical and clinical settings for inflammatory diseases and cancer.

  • Exploring its effects on other relevant signaling pathways to gain a more complete understanding of its biological activity.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Gnetumontanin B: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a complex stilbenoid trimer with significant potential in pharmacological research. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound exhibits a range of biological activities that are of interest to the drug development community. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization.

Natural Sources of this compound

This compound has been isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr., a plant belonging to the Gnetaceae family.[1] Species of the Gnetum genus are known to be rich sources of various stilbenoids, including monomers, dimers, and higher oligomers. While resveratrol and isorhapotigenin are significant stilbenoid constituents in the ethanol extract of Gnetum montanum lianas, comprising approximately 3-5% of the extract, specific quantitative data for the yield of this compound has not been reported in the available literature.[2]

Quantitative Data on Stilbenoids in Gnetum montanum
Compound ClassSpecific Compound(s)Plant PartExtraction SolventReported Concentration/YieldSource
StilbenoidsResveratrol and IsorhapotigeninLianaEthanol~ 3-5% of the crude extract[2]
Stilbenoid TrimerThis compoundLianaNot specifiedYield not specified in literature[1]

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This serves as a key intermediate for the biosynthesis of both resveratrol and oxyresveratrol, the monomeric units of this compound. The formation of these monomers is catalyzed by stilbene synthase (STS).

This compound is a trimer composed of two units of oxyresveratrol and one unit of resveratrol.[1] The formation of this complex molecule is proposed to occur through an enzymatic oxidative coupling of the stilbenoid monomers. This process is likely catalyzed by peroxidases or laccases, which generate radical intermediates that then couple to form the final trimeric structure.

Gnetumontanin_B_Biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_stilbenoid_synthesis Stilbenoid Synthesis cluster_oligomerization Oligomerization L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA_res p-Coumaroyl-CoA p_Coumaroyl_CoA_oxy p-Coumaroyl-CoA Resveratrol Resveratrol p_Coumaroyl_CoA_res->Resveratrol STS Malonyl_CoA_res 3 x Malonyl-CoA Malonyl_CoA_res->Resveratrol STS Resveratrol_oligo Resveratrol Hydroxylation Hydroxylation p_Coumaroyl_CoA_oxy->Hydroxylation STS Malonyl_CoA_oxy 3 x Malonyl-CoA Malonyl_CoA_oxy->Hydroxylation STS Oxyresveratrol Oxyresveratrol Oxyresveratrol_oligo1 Oxyresveratrol Oxyresveratrol_oligo2 Oxyresveratrol Hydroxylation->Oxyresveratrol Gnetumontanin_B This compound Resveratrol_oligo->Gnetumontanin_B Peroxidase/ Laccase Oxyresveratrol_oligo1->Gnetumontanin_B Peroxidase/ Laccase Oxyresveratrol_oligo2->Gnetumontanin_B Peroxidase/ Laccase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in a single source, the following is a representative methodology synthesized from general procedures for the extraction and purification of stilbenoids from Gnetum species.

Plant Material and Extraction
  • Plant Material: Lianas of Gnetum montanum are collected, washed, and air-dried. The dried material is then ground into a fine powder.

  • Extraction:

    • The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.

    • The extraction is repeated three times.

    • The filtrates from the three extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

    • The crude extract is then freeze-dried and stored at -20°C.

Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound.

  • Step 1: Column Chromatography (CC)

    • The crude extract is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Step 2: Sephadex LH-20 Chromatography

    • Fractions enriched with stilbenoids (as determined by TLC and preliminary analysis) are further purified on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase.

    • This step is effective for separating compounds based on their molecular size and polarity.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • The final purification is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation and Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

    • 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and the linkages between the resveratrol and oxyresveratrol units.

Experimental_Workflow start Dried & Powdered Gnetum montanum Lianas extraction Ethanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc enriched_fraction Enriched Stilbenoid Fraction cc->enriched_fraction sephadex Sephadex LH-20 Chromatography enriched_fraction->sephadex purified_fraction Partially Purified Fraction sephadex->purified_fraction prep_hplc Preparative HPLC (C18) purified_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (MS, NMR) pure_compound->characterization

Caption: Experimental workflow for isolation of this compound.

Conclusion

This compound represents a structurally complex and biologically interesting natural product from Gnetum montanum. While its biosynthesis follows the general principles of stilbenoid formation, the specific mechanisms of its oligomerization are a subject of ongoing research. The provided experimental framework offers a solid basis for the isolation and further investigation of this promising compound for potential applications in drug discovery and development. Further research is warranted to quantify the yield of this compound from its natural source and to fully elucidate the enzymatic machinery responsible for its biosynthesis.

References

Physical and chemical properties of Gnetumontanin B.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of Gnetumontanin B, a naturally occurring stilbenoid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a stilbene trimer, oligomerized from two oxyresveratrol units and one resveratrol unit.[1] It is sourced from the lianas of Gnetum montanum. The compound presents as a powder and exhibits solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₂H₃₂O₁₁[2]
Molecular Weight 713.0 g/mol [2]
Physical Description Powder[2]
Solubility DMSO, Pyridine, Methanol, Ethanol[2]
Purity ≥98%[2]
Mass Spectrometry [M–H]⁻ at m/z 711.1858[1]

Biological Activity

This compound has demonstrated significant biological activity, primarily as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).

Table 2: In Vitro Biological Activity of this compound

TargetAssayCell LineIC₅₀Source
TNF-αInhibition of TNF-α productionNot specified in abstract1.49 µM[3]

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction of stilbenoids from Gnetum montanum involves an ethanolic extraction followed by chromatographic purification. The following is a generalized workflow based on common practices for natural product isolation. The specific details for this compound are described in the work of Li et al. (2004).

Experimental Workflow for Extraction and Isolation

GnetumontaninB_Extraction plant_material Dried and powdered lianas of Gnetum montanum extraction Maceration with 95% Ethanol at room temperature plant_material->extraction filtration Filtration to separate extract from plant debris extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The ethanolic extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.

TNF-α Inhibition Assay

The inhibitory effect of this compound on TNF-α production is a key indicator of its anti-inflammatory potential. The following is a generalized protocol for such an assay, with the specific conditions for this compound detailed in the primary literature.

Experimental Workflow for TNF-α Inhibition Assay

TNFa_Inhibition_Assay cell_culture Culture appropriate cells (e.g., macrophages) cell_stimulation Stimulate cells with an inflammatory agent (e.g., LPS) cell_culture->cell_stimulation treatment Treat cells with varying concentrations of this compound cell_stimulation->treatment incubation Incubate for a specified period treatment->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection elisa Measure TNF-α concentration in supernatant using ELISA supernatant_collection->elisa data_analysis Calculate IC50 value elisa->data_analysis

Caption: General workflow for a cell-based TNF-α inhibition assay.

Methodology:

  • Cell Culture: An appropriate cell line, typically macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

  • Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.

  • Treatment: Concurrently or prior to stimulation, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a specific duration to allow for TNF-α production and the inhibitory effect of the compound to take place.

  • Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined.

Signaling Pathway

This compound's inhibitory effect on TNF-α suggests its interaction with inflammatory signaling pathways. While the precise molecular target is a subject of ongoing research, its action likely involves the modulation of key signaling cascades that regulate TNF-α expression, such as the NF-κB pathway.

Signaling Pathway of TNF-α Production and Inhibition by this compound

TNFa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to nucleus GnetumontaninB This compound GnetumontaninB->IKK inhibits? GnetumontaninB->NFkB_active inhibits translocation? TNFa_gene TNF-α Gene NFkB_active->TNFa_gene binds to promoter TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA transcription TNFa_protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_protein translation

Caption: Putative mechanism of TNF-α inhibition by this compound.

This diagram illustrates the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling pathway, a major route for TNF-α production. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the transcription of the TNF-α gene. Further research is required to elucidate the exact molecular mechanism.

References

Gnetumontanin B: A Technical Overview of its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a naturally occurring stilbenoid compound isolated from plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound, a resveratrol trimer, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental methodologies associated with this compound.

Molecular Profile

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC42H32O11
Molecular Weight712.70 g/mol
CAS Number809237-87-4
AppearancePowder
ClassStilbenoid, Resveratrol Trimer

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.

ActivityIC50 ValueSource Organism
TNF-α Production Inhibition1.49 µMGnetum montanum f. megalocarpum
Proposed Signaling Pathway

This compound's inhibition of TNF-α suggests a mechanism of action that involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a typical inflammatory response, the binding of a ligand such as Lipopolysaccharide (LPS) to its receptor (e.g., TLR4) on a macrophage initiates a signaling cascade. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation and the downstream production of TNF-α.

Additionally, extracts of Gnetum montanum containing this compound have been observed to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway. The interplay between the anti-inflammatory and pro-apoptotic effects of this compound warrants further investigation.

GnetumontaninB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation GnetumontaninB This compound GnetumontaninB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein Translation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of this compound from Gnetum montanum

The following is a generalized protocol for the isolation of stilbenoids, including this compound, from Gnetum montanum.

Isolation_Workflow start Start: Dried Lianas of Gnetum montanum extraction Extraction (e.g., with 95% Ethanol) start->extraction concentration Concentration (under reduced pressure) extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition fractionation Column Chromatography (Silica Gel) partition->fractionation fractions Collect Fractions fractionation->fractions purification Further Purification (e.g., Sephadex LH-20, HPLC) fractions->purification characterization Structural Elucidation (NMR, MS) purification->characterization end End: Purified This compound characterization->end

Caption: General workflow for isolating this compound.

Methodology:

  • Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The biologically active fractions, often the ethyl acetate fraction for stilbenoids, are collected.

  • Chromatographic Fractionation: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components into multiple sub-fractions.

  • Purification: The fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro TNF-α Inhibition Assay

The following is a representative protocol for assessing the TNF-α inhibitory activity of this compound in a cell-based assay.

Cell Line: Murine macrophage cell line RAW 264.7.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production.

  • Incubation: The plates are incubated for a specified period, typically 18-24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory potential, primarily through the inhibition of TNF-α. The experimental protocols outlined in this guide provide a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, including its effects on the NF-κB and AKT signaling pathways and their potential crosstalk. In vivo studies are necessary to validate its therapeutic efficacy and safety profile for potential development as a novel anti-inflammatory agent.

Spectroscopic and Biological Insights into Gnetumontanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gnetumontanin B, a naturally occurring stilbene trimer. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data

High-resolution mass spectrometry has been employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Ionization ModeNegative[1]
FormulaC₄₂H₃₂O₁₁[1]
Measured m/z711.1858 [M-H]⁻[1]
Calculated m/z711.1872[1]
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A sample of purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] instrument). The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant mass range, and the elemental composition is determined from the accurate mass measurement.

NMR Spectroscopic Data

The structure of this compound was elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are available in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data sourced from Li et al., 2004

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data sourced from Li et al., 2004
Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ or acetone-d₆. The sample of purified this compound is dissolved in the chosen solvent, and spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak. The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit potent biological activity, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α)[2]. Furthermore, extracts of Gnetum montanum, which contain this compound, have been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway[1].

Inhibition of TNF-α Signaling

This compound has been identified as a potent inhibitor of TNF-α, with an IC₅₀ of 1.49 x 10⁻⁶ mol L⁻¹[2]. The canonical TNF-α signaling pathway leads to the activation of the transcription factor NF-κB, which upregulates the expression of inflammatory genes. Inhibition of this pathway by this compound suggests its potential as an anti-inflammatory agent.

TNF_alpha_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR1 TRADD TRADD Receptor->TRADD TNFa TNF-α TNFa->Receptor GnetumontaninB This compound GnetumontaninB->Receptor Inhibition TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation

Caption: Inhibition of the TNF-α signaling pathway by this compound.

Modulation of the AKT Signaling Pathway and Induction of Apoptosis

Extracts of Gnetum montanum containing this compound have been shown to down-regulate the phosphorylation of key proteins in the AKT signaling pathway, including AKT, GSK-3β, PDK1, and c-Raf. This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in apoptosis.

AKT_pathway_inhibition cluster_workflow Apoptosis Induction Workflow cluster_akt_inhibition AKT Pathway Inhibition cluster_apoptosis_regulation Regulation of Apoptotic Proteins cluster_caspase_activation Caspase Cascade Activation GnetumExtract Gnetum montanum Extract (contains this compound) PDK1 P-PDK1 GnetumExtract->PDK1 AKT P-AKT GnetumExtract->AKT GSK3b P-GSK-3β GnetumExtract->GSK3b cRaf P-c-Raf GnetumExtract->cRaf Bcl2 Bcl-2 (Anti-apoptotic) GnetumExtract->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) GnetumExtract->Bax Up-regulates AKT->Bcl2 Promotes AKT->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound-containing extract induces apoptosis via AKT pathway inhibition.

Isolation and Purification

Experimental Protocol: General Procedure for Isolation

The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species. For the specific, detailed protocol for this compound, please refer to Li et al., 2004.

  • Extraction: Dried and powdered plant material (lianas of Gnetum montanum) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and potential anti-cancer activities. The spectroscopic data provide the basis for its structural identification and characterization, while the understanding of its interaction with key signaling pathways offers a foundation for further investigation into its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to advancing the fields of natural product science and drug development.

References

Gnetumontanin B: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1] Stilbenoids are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse and potent pharmacological properties.[2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory and potential anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its dysregulation is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Quantitative Data: TNF-α Inhibition

The inhibitory potency of this compound against TNF-α has been quantified, demonstrating its potential as a significant anti-inflammatory agent.

CompoundTargetAssay SystemIC₅₀Inhibitory RatioReference
This compoundTNF-αMurine Macrophages1.49 x 10⁻⁶ mol L⁻¹58.1% at 10⁻⁵ mol L⁻¹[1]
Experimental Protocol: TNF-α Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on TNF-α production in murine macrophages.

Objective: To measure the in vitro inhibition of lipopolysaccharide (LPS)-induced TNF-α production by this compound.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed murine macrophages into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included. Incubate the cells for 1 hour.

  • LPS Stimulation: After the pre-treatment period, stimulate the cells by adding LPS to each well (final concentration typically 1 µg/mL), except for the negative control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercial murine TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined by non-linear regression analysis.

Signaling Pathway Diagram

TNF_alpha_pathway Simplified TNF-α Signaling and Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade TNFR TNFR IKK IKK Complex TNFR->IKK Activates TNF_alpha TNF-α TNF_alpha->TNFR Binds NF_kB NF-κB IKK->NF_kB Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_genes Induces Gnetumontanin_B This compound Gnetumontanin_B->TNF_alpha AKT_pathway Potential Inhibition of AKT Pathway by GME cluster_pathway AKT Signaling Pathway Growth_Factors Growth Factors PDK1 P-PDK1 Growth_Factors->PDK1 Activates AKT P-AKT PDK1->AKT Phosphorylates GSK3b P-GSK-3β AKT->GSK3b cRaf P-c-Raf AKT->cRaf Apoptosis Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival cRaf->Cell_Survival GME Gnetum montanum Extract (GME) GME->PDK1 Down-regulates GME->AKT Down-regulates GME->GSK3b Down-regulates GME->cRaf Down-regulates

References

Gnetumontanin B: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gnetum montanum Markgr., a climbing gymnosperm found in East and Southeast Asia, has a long history of use in traditional medicine systems, including Traditional Chinese Medicine (TCM) and Ayurvedic practices. In TCM, records from the Ming Dynasty's Ben Cao Gang Mu refer to a similar vine for treating joint aches. Traditional uses often involve the plant's lianas, stems, rhizomes, and leaves to treat conditions like rheumatic arthralgia, bruises, bronchitis, and mild arthritis.[1][2] Modern phytochemical research has identified a wealth of bioactive compounds in Gnetum montanum, with a particular focus on stilbenoids.[1][2] Among these, Gnetumontanin B, a novel stilbene trimer, has emerged as a compound of significant interest due to its potent biological activities.[3] This technical guide provides an in-depth analysis of this compound, summarizing its traditional context, pharmacological properties, and the experimental methodologies used for its evaluation.

Traditional Medicinal Uses of Gnetum montanum

The use of Gnetum montanum is well-documented in various folk medicine traditions. Its application is primarily centered around its anti-inflammatory and analgesic properties.

  • Anti-inflammatory and Analgesic: The stems and rhizomes are traditionally used to treat rheumatic arthralgia and bruises.[1][2] In Yunnan, local healers have applied leaf poultices for swelling. The plant is also used for mild arthritis and joint stiffness.

  • Respiratory Ailments: It has been used traditionally to treat bronchitis, cough, and cold.[2][4] Anecdotal reports from Himachal Pradesh suggest its use for mild respiratory congestion.

  • Other Uses: In Guangxi folk medicine, tender shoots were consumed to alleviate chronic fatigue. A decoction of the seed is used for coughs and colds, while the root and stem are used as an antiperiodic (to prevent the recurrence of diseases like malaria).[4]

The logical progression from the plant's traditional application to modern scientific validation of its compounds is a classic example of ethnopharmacology.

G cluster_0 Traditional Knowledge cluster_1 Scientific Investigation cluster_2 Pharmacological Validation cluster_3 Therapeutic Potential A Use of Gnetum montanum for joint pain, inflammation B Phytochemical Analysis (Extraction & Isolation) A->B leads to C Identification of This compound B->C results in D In Vitro Bioassays (e.g., TNF-alpha inhibition) C->D is tested in E Mechanism of Action Studies (Signaling Pathways) D->E informs F Development of Novel Anti-inflammatory Drugs E->F supports

From Traditional Use to Modern Drug Discovery.

Pharmacological Activity and Quantitative Data

This compound is a stilbene trimer oligomerized from two oxyresveratrol units and one resveratrol unit.[3] Its primary documented activity is potent anti-inflammatory action. The broader extract of Gnetum montanum (GME), which contains this compound, has also been shown to possess significant antitumor properties.[1]

Anti-Inflammatory Activity

Research has shown that this compound exhibits potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] This aligns with the traditional use of the plant for treating inflammatory conditions like arthritis.

Antitumor Activity

While studies on isolated this compound are specific to inflammation, the extract of Gnetum montanum (GME) has demonstrated significant antitumor effects against human colon cancer cells (SW480).[1] The extract induces apoptosis and cell cycle arrest, suggesting the potential for its constituent compounds, including this compound, to contribute to these effects.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data on the bioactivity of this compound and Gnetum montanum extract.

Compound / ExtractTarget / Cell LineAssay TypeResultReference
This compound TNF-α ProductionTNF-α InhibitionIC₅₀: 1.49 x 10⁻⁶ mol L⁻¹[3]
This compound TNF-α ProductionTNF-α Inhibition58.1% inhibition at 10⁻⁵ mol L⁻¹[3]
G. montanum Extract (GME) SW480 Human Colon Cancer CellsMTS Proliferation AssayIC₅₀: 78.25 µg/mL (48h)[1]
G. montanum Extract (GME) SW480 Human Colon Cancer CellsMTS Proliferation AssayIC₅₀: 50.77 µg/mL (72h)[1]

Mechanism of Action: The AKT Signaling Pathway

Studies on Gnetum montanum extract (GME) have elucidated its mechanism of antitumor action through the inhibition of the AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] Activation of this pathway is often linked to tumor aggressiveness and drug resistance.[1]

GME treatment was found to down-regulate the protein expression of key components in this pathway, including:

  • P-PDK1: Phosphoinositide-dependent kinase-1, which phosphorylates and activates AKT.[1]

  • P-AKT: Phosphorylated AKT, the active form of the kinase.[1]

  • P-GSK-3β: Glycogen synthase kinase-3β, which is inhibited by AKT, preventing the degradation of Cyclin D1.[1]

  • P-c-Raf: A kinase that is also negatively associated with AKT phosphorylation.[1]

By inhibiting this pathway, GME leads to decreased cell proliferation and the induction of apoptosis, evidenced by the upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-2.[1]

AKT_Pathway PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates GSK3B GSK-3β AKT->GSK3B inhibits CyclinD1 Cyclin D1 Degradation GSK3B->CyclinD1 promotes Proliferation Cell Proliferation & Survival CyclinD1->Proliferation prevents GME Gnetum montanum Extract (contains this compound) GME->PDK1 inhibits GME->AKT inhibits

Inhibition of the AKT Signaling Pathway by GME.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and Gnetum montanum extract.

Isolation of this compound

This protocol describes a general workflow for the isolation of stilbenoids from Gnetum montanum, leading to the identification of this compound.

  • Plant Material: Lianas of Gnetum montanum Markgr. f. megalocarpum Markgr. are collected, dried, and pulverized.[3]

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, to create a crude extract.

  • Fractionation: The crude extract is then partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[2]

  • Structure Elucidation: The structure of the isolated compounds, such as this compound, is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Anti-Inflammatory Assay: TNF-α Inhibition

This protocol is based on the methodology used to determine the anti-inflammatory activity of this compound.[3]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10⁻⁵ mol L⁻¹) for a set period before LPS stimulation.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration required to inhibit 50% of TNF-α production, is then determined.[3]

Antitumor Assay: In Vitro Evaluation of GME

This protocol outlines the methods used to assess the anticancer effects of Gnetum montanum extract on SW480 colon cancer cells.[1]

  • Cell Proliferation (MTS Assay):

    • SW480 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of GME (0–120 µg/mL) for 24, 48, and 72 hours.[1]

    • MTS reagent is added to each well, and the plate is incubated to allow for the conversion of MTS to formazan by viable cells.

    • The absorbance is measured using a microplate reader to determine cell viability, and IC₅₀ values are calculated.[1]

  • Apoptosis Analysis (Flow Cytometry):

    • Cells are treated with GME for a specified time.

    • Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[1]

  • Western Blotting:

    • SW480 cells are treated with GME.

    • Total protein is extracted, and concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., P-AKT, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) system to determine changes in protein expression levels.[1]

G cluster_0 In Vitro Analysis cluster_1 Cellular Assays cluster_2 Endpoints A Prepare G. montanum Extract (GME) C Treat Cells with GME (Varying Concentrations/Times) A->C B Culture SW480 Colon Cancer Cells B->C D MTS Assay C->D E Flow Cytometry (Annexin V/PI) C->E F Western Blot C->F G Cell Viability (IC50) D->G H Apoptosis Rate E->H I Protein Expression (AKT Pathway) F->I

Experimental Workflow for In Vitro GME Evaluation.

References

In-Vitro Studies on Gnetumontanin B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class of compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide aims to provide a comprehensive overview of the preliminary in-vitro studies on this compound. However, a thorough review of the existing scientific literature reveals a significant gap in research specifically focused on the isolated compound. While this compound has been identified as a constituent in various Gnetum extracts, dedicated in-vitro studies to elucidate its specific biological activities and mechanisms of action are currently limited.

This document will summarize the available information where this compound is mentioned and will also draw upon data from studies on closely related stilbenoids and Gnetum extracts to provide a contextual understanding. Furthermore, it will present standardized experimental protocols for key in-vitro assays that could be employed in future studies to specifically evaluate the bioactivity of this compound.

Data Presentation

A critical challenge in compiling a detailed report on this compound is the absence of quantitative data from in-vitro studies on the isolated compound. While numerous studies have investigated the biological activities of Gnetum species extracts, they do not provide specific IC50 values or other quantitative measures for this compound itself. The primary focus of much of the existing research has been on more abundant stilbenoids like Gnetin C and resveratrol.

To address the user's request for structured data, the following table is presented to highlight the current lack of specific quantitative data for this compound and to showcase representative data for related compounds and extracts found in the literature. This is intended to serve as a comparative baseline for future research.

Table 1: Summary of In-Vitro Biological Activity Data (Comparative)

Compound/ExtractAssayCell LineIC50 ValueReference
This compound Anticancer (Cytotoxicity) VariousData Not Available N/A
This compound Anti-inflammatory (Nitric Oxide Inhibition) RAW 264.7Data Not Available N/A
This compound Antioxidant (DPPH Scavenging) N/AData Not Available N/A
Gnetum montanum ExtractAnticancer (Cytotoxicity)SW480 (Colon)Not specified for this compound[1]
Gnetin CAnticancer (Cytotoxicity)VariousData available for various cell lines[2][3]
ResveratrolAnticancer (Cytotoxicity)VariousData available for various cell lines[2]

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key in-vitro assays that are commonly used to assess the anticancer, anti-inflammatory, and antioxidant activities of natural compounds. These protocols can be adapted for the evaluation of isolated this compound.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • This compound (isolated and purified)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

b. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells with LPS but no compound) and a blank group (cells with medium only).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well, and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

a. Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer

b. Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol should also be measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

Mandatory Visualization

Due to the lack of specific data on the signaling pathways affected by this compound, a generalized workflow for in-vitro screening of a natural compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Isolated this compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antioxidant Antioxidant Screening (e.g., DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) start->anti_inflammatory decision Active? cytotoxicity->decision antioxidant->decision anti_inflammatory->decision apoptosis Apoptosis Assays (e.g., Annexin V/PI) cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) cell_cycle->western_blot gene_expression Gene Expression Analysis (RT-qPCR) western_blot->gene_expression end Further In-Vivo Studies gene_expression->end decision->apoptosis Yes stop Inactive decision->stop No

Caption: General experimental workflow for in-vitro screening of this compound.

A hypothetical signaling pathway diagram is provided below, illustrating the PI3K/Akt pathway, which is a common target in cancer and inflammatory research and has been implicated in the activity of Gnetum extracts[1]. This can serve as a template for visualizing results from future studies on this compound.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition Gnetumontanin_B This compound PI3K PI3K Gnetumontanin_B->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

The preliminary investigation into the in-vitro studies of this compound reveals a significant lack of specific research on the isolated compound. While its presence in bioactive Gnetum extracts suggests potential therapeutic properties, dedicated studies are imperative to validate these hypotheses. Future research should focus on the isolation and purification of this compound to facilitate comprehensive in-vitro testing. The experimental protocols provided in this guide offer a framework for such investigations. Elucidating the specific anticancer, anti-inflammatory, and antioxidant activities, along with the underlying molecular mechanisms, will be crucial in determining the potential of this compound as a lead compound for drug development. The scientific community is encouraged to pursue these research avenues to unlock the full therapeutic potential of this and other understudied natural compounds.

References

Gnetumontanin B: A Technical Guide on its Chemistry, Bioactivity, and Relationship to Other Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from Gnetum montanum. It has demonstrated potent anti-inflammatory activity, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of this compound, including its chemical properties, relationship to other stilbenoids, and known biological activities. The guide details experimental protocols for the extraction and analysis of related compounds and discusses the signaling pathways potentially modulated by this class of molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of stilbenoids.

Introduction to this compound and Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plant species and have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. A well-known example of a simple stilbenoid is resveratrol, found in grapes and red wine.

This compound is a more complex stilbenoid, classified as a stilbene trimer. It is an oligomer formed from two units of oxyresveratrol and one unit of resveratrol[1]. This intricate structure contributes to its specific biological activities and distinguishes it from simpler stilbenoids. This compound was first isolated from the lianas of Gnetum montanum f. megalocarpum[1][2]. The Gnetum genus is a rich source of a wide array of stilbenoids, including monomers, dimers, and trimers[3][4].

Chemical and Physical Properties of this compound

This compound possesses the following chemical and physical properties:

PropertyValueReference
Molecular Formula C42H32O11[2]
Molecular Weight 712.70 g/mol [5]
CAS Number 809237-87-4[2][5]
Appearance Not specified in available literature
Solubility Not specified in available literature

Relationship to Other Stilbenoids

This compound is part of a large and structurally diverse family of stilbenoids found in plants of the Gnetum genus. Its direct precursors are the monomeric stilbenoids resveratrol and oxyresveratrol.

Biosynthesis

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway[3][6]. The key enzyme, stilbene synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold of resveratrol. Subsequent hydroxylation and oligomerization lead to the vast array of stilbenoids found in nature. This compound, being a trimer of resveratrol and oxyresveratrol, is formed through the oxidative coupling of these monomeric units[1].

Stilbenoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Stilbene Synthase Stilbene Synthase p-Coumaroyl-CoA->Stilbene Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Stilbene Synthase Resveratrol Resveratrol Stilbene Synthase->Resveratrol Oxyresveratrol Oxyresveratrol Resveratrol->Oxyresveratrol Hydroxylation This compound This compound Resveratrol->this compound Oligomerization Oxyresveratrol->this compound Oligomerization

Figure 1: Simplified biosynthesis pathway of this compound.

Comparative Analysis with Other Gnetum Stilbenoids

The Gnetum genus is a prolific source of various stilbenoids with a wide range of biological activities. A comparative analysis of this compound with other stilbenoids from the same genus provides valuable insights into structure-activity relationships.

StilbenoidClassSource (Gnetum species)Biological ActivityIC50 ValueReference
This compound TrimermontanumTNF-α Inhibition1.49 µM[1][2][5]
Gnetin CDimergnemonAnticancer (HL60 cells)13 µM[7]
GnetolMonomermicrocarpumPGE2 Inhibition1.84 µM[3][6]
IsorhapontigeninMonomerparvifoliumNitric Oxide Inhibition (LPS-stimulated BV-2 cells)0.35 µM[8]
Gnetifolin KDimerparvifoliumNitric Oxide Inhibition (LPS-stimulated BV-2 cells)10.3 µM[8]
Gnetin EDimerparvifoliumNitric Oxide Inhibition (LPS-stimulated BV-2 cells)1.5 µM[8]

Biological Activities and Pharmacokinetics

Anti-inflammatory Activity

The most prominently reported biological activity of this compound is its potent inhibition of TNF-α production[1][2][5]. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1%[1]. This anti-inflammatory potential suggests its utility in the research and development of treatments for inflammatory conditions.

Other Potential Activities

While specific data for this compound is limited, other stilbenoids from Gnetum species have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and antiviral effects[7][8][9][10]. Given its structural similarity to these compounds, it is plausible that this compound may also possess such activities, warranting further investigation.

Pharmacokinetics

Specific pharmacokinetic data for this compound are not available in the current literature. However, studies on other stilbenoids, particularly oligomers, indicate that they generally have low oral bioavailability due to extensive metabolism[4][6]. Pterostilbene, a dimethylated analog of resveratrol, shows significantly better bioavailability[4]. This suggests that structural modifications could be a viable strategy to improve the pharmacokinetic profile of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on Gnetum extracts and related stilbenoids points towards the involvement of several key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its signaling pathway is a common target for anti-inflammatory compounds. TNF-α is a potent activator of the NF-κB pathway. The inhibitory effect of this compound on TNF-α production suggests a potential modulation of the NF-κB signaling cascade. A molecular docking study has shown that gnetin C, a related stilbenoid dimer, has a strong binding affinity for IKK, a key kinase upstream of NF-κB activation.

NF-kB Signaling Pathway cluster_0 Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Transcription This compound This compound This compound->TNF-α Inhibition This compound->IKK Complex Potential Inhibition

Figure 2: Postulated modulation of the NF-κB signaling pathway by this compound.

PI3K/Akt and MAPK Signaling Pathways

Extracts from Gnetum montanum have been shown to induce apoptosis in cancer cells by inhibiting the activation of the PI3K/Akt signaling pathway[11]. Furthermore, stilbenoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[12]. While direct evidence for this compound is lacking, its structural relationship to other bioactive stilbenoids suggests it may also interact with these pathways.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely available. However, established methodologies for the extraction of stilbenoids from Gnetum species and for the assessment of TNF-α inhibition can be adapted.

Extraction and Isolation of Stilbenoids from Gnetum montanum

The following is a general workflow for the extraction and isolation of stilbenoids from Gnetum montanum, based on published methods.

Extraction and Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Ethanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Column Chromatography Fractions Fractions Chromatography->Fractions Purification Purification Fractions->Purification e.g., HPLC Pure Compounds Pure Compounds Purification->Pure Compounds

Figure 3: General workflow for the extraction and isolation of stilbenoids.

Methodology:

  • Plant Material Preparation: Dried and powdered lianas of Gnetum montanum are used as the starting material.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This may include column chromatography over silica gel, Sephadex LH-20, or other stationary phases.

  • Purification: Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound and other stilbenoids.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

TNF-α Inhibition Assay

The following protocol is a general method for assessing the inhibition of TNF-α production in vitro.

Cell Culture and Treatment:

  • Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: TNF-α production is induced by treating the cells with a stimulating agent, such as lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for TNF-α production and secretion into the culture medium.

Measurement of TNF-α:

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is then determined.

Future Directions and Conclusion

This compound is a promising natural product with potent anti-inflammatory activity. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Biological Screening: A broader assessment of this compound's activity against a range of biological targets, including cancer cell lines, viruses, and models of neurodegenerative diseases.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and enable the synthesis of analogs with improved properties.

References

Gnetumontanin B: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a promising natural compound with potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The available evidence strongly suggests that this compound exerts its effects through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the AKT signaling pathway, indicating its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities. This compound, a resveratrol trimer isolated from the lianas of Gnetum montanum, is a member of this class that has demonstrated potent biological effects. This document aims to consolidate the existing scientific literature on this compound, focusing on its identified therapeutic targets and the experimental basis for these findings. The primary objective is to provide a detailed technical resource for researchers and professionals involved in drug discovery and development.

Therapeutic Targets

Current research has identified two primary therapeutic targets for this compound: Tumor Necrosis Factor-alpha (TNF-α) and the AKT signaling pathway.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases. This compound has been shown to be a potent inhibitor of TNF-α.

Modulation of the AKT Signaling Pathway

The AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. While direct studies on isolated this compound are limited, research on extracts of Gnetum montanum containing this compound has demonstrated significant inhibition of the AKT pathway in human colon cancer cells.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and the Gnetum montanum extract in which it is found.

Compound/ExtractTarget/AssayCell LineParameterValueReference
This compound TNF-α Inhibition-IC501.49 x 10⁻⁶ mol L⁻¹[1]
Gnetum montanum ExtractSW480 Cell ViabilitySW480IC50 (24h)126.50 µg/mL[1][2]
Gnetum montanum ExtractSW480 Cell ViabilitySW480IC50 (48h)78.25 µg/mL[1][2]
Gnetum montanum ExtractSW480 Cell ViabilitySW480IC50 (72h)50.77 µg/mL[1][2]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: TNF-α Inhibition

This compound directly inhibits the activity of TNF-α, a key mediator of inflammation. This inhibition disrupts the downstream signaling cascade that leads to the expression of various pro-inflammatory genes.

TNF_alpha_Inhibition cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound TNF-alpha TNF-alpha This compound->TNF-alpha Inhibition TNFR TNF-α Receptor TNF-alpha->TNFR Binding Inflammatory Response Inflammatory Response TNFR->Inflammatory Response Activation AKT_Pathway_Inhibition cluster_pathway AKT Signaling Pathway Gnetum montanum Extract\n(contains this compound) Gnetum montanum Extract (contains this compound) PDK1 PDK1 Gnetum montanum Extract\n(contains this compound)->PDK1 Inhibition AKT AKT Gnetum montanum Extract\n(contains this compound)->AKT Inhibition of Phosphorylation GSK-3β GSK-3β Gnetum montanum Extract\n(contains this compound)->GSK-3β Inhibition of Phosphorylation c-Raf c-Raf Gnetum montanum Extract\n(contains this compound)->c-Raf Inhibition of Phosphorylation Bcl-2 Bcl-2 Gnetum montanum Extract\n(contains this compound)->Bcl-2 Downregulation Bax Bax Gnetum montanum Extract\n(contains this compound)->Bax Upregulation Caspase-3 Caspase-3 Gnetum montanum Extract\n(contains this compound)->Caspase-3 Downregulation Cleaved Caspase-3 Cleaved Caspase-3 Gnetum montanum Extract\n(contains this compound)->Cleaved Caspase-3 Upregulation Cleaved PARP Cleaved PARP Gnetum montanum Extract\n(contains this compound)->Cleaved PARP Upregulation PDK1->AKT Phosphorylates AKT->GSK-3β Phosphorylates AKT->c-Raf Phosphorylates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase-3->Cleaved Caspase-3 PARP PARP Cleaved Caspase-3->PARP Cleaves Cleaved Caspase-3->Apoptosis Induces PARP->Cleaved PARP Cleaved PARP->Apoptosis Induces MTS_Assay_Workflow cluster_workflow MTS Assay Workflow Seed_Cells Seed SW480 cells in 96-well plate Add_Extract Add Gnetum montanum extract Seed_Cells->Add_Extract Incubate Incubate for 24, 48, 72h Add_Extract->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Measure_Absorbance Measure absorbance Add_MTS->Measure_Absorbance Western_Blot_Workflow cluster_workflow Western Blot Workflow Protein_Extraction Protein Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gnetumontanin B from Gnetum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in various Gnetum species, which are tropical evergreen trees, shrubs, and lianas.[1] Stilbenoids from Gnetum have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.[2][3][4][5] this compound, specifically, has been shown to exhibit potent inhibitory effects on TNF-alpha, suggesting its potential as a therapeutic agent.[6] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Gnetum species, particularly Gnetum montanum.

Data Presentation

Table 1: Extraction Yields from Gnetum Species

Gnetum SpeciesPlant PartExtraction SolventExtraction MethodTotal Extract Yield (%)Reference
Gnetum montanumStems and Rhizomes95% EthanolShaking Extraction (3x)20[7]
Gnetum gnemonDried Endosperms50% EthanolSoaking9.33[8]
Gnetum gnemonLeavesVarious SolventsPercolationNot specified[9]
Gnetum microcarpumLianasAcetoneMacerationNot specified[1]

Table 2: Yields of Purified Stilbenoids from Gnetum gnemon

CompoundPlant PartStarting Material (g)Yield (mg)PurityReference
7a-epi-Gnetin CDried Endosperms150 (crude extract)1.82≥ 99% (HPLC)[2][10]
Gnetin LDried Endosperms150 (crude extract)3.59≥ 99% (HPLC)[2][10]
Gnetin CDried Endosperms40250Not specified[8]
Gnemonoside DDried Endosperms40250Not specified[8]
Gnemonoside ADried Endosperms40160Not specified[8]

Experimental Protocols

Protocol 1: Extraction of Crude Extract from Gnetum montanum

This protocol is adapted from a study that successfully identified this compound in the extract.[7]

1. Plant Material Preparation:

  • Collect fresh stems and rhizomes of Gnetum montanum.
  • Clean the plant material to remove any soil and debris.
  • Air-dry the plant material in a well-ventilated area until brittle.
  • Grind the dried stems and rhizomes into a fine powder using a heavy-duty blender.

2. Extraction:

  • Weigh 1 kg of the dried plant powder.
  • Place the powder in a large container and add 15 L of 95% ethanol.
  • Seal the container and place it on a rotary shaker.
  • Extract the plant material for 24 hours at a speed of 120 rpm.
  • Repeat the extraction process two more times with fresh 95% ethanol.
  • After each extraction, separate the residue by filtration through cheesecloth or a suitable filter paper.
  • Combine the filtrates from all three extractions.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
  • The resulting crude extract can be freeze-dried to obtain a powder.
  • Store the freeze-dried extract at -20°C until further purification.

Protocol 2: Purification of this compound

This protocol is a generalized multi-step chromatographic procedure based on methods used for the purification of stilbenoids from Gnetum species.[1][2][3][4][8]

1. Initial Fractionation by Column Chromatography (Silica Gel):

  • Prepare a silica gel column.
  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
  • Evaporate the solvent completely to obtain a dry powder.
  • Load the powdered extract onto the top of the silica gel column.
  • Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol.
  • Collect fractions of equal volume.
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing stilbenoids.

2. Further Purification by Column Chromatography (ODS or Sephadex LH-20):

  • Pool the stilbenoid-rich fractions from the silica gel column and concentrate them.
  • For further separation, use a reversed-phase column with octadecylated silica (ODS) or a size-exclusion column with Sephadex LH-20.
  • If using an ODS column, elute with a gradient of methanol in water.
  • If using a Sephadex LH-20 column, use methanol as the mobile phase to remove pigments and other polymeric impurities.
  • Collect and monitor fractions using TLC.

3. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.
  • Use a C18 column.
  • Elute with a gradient of acetonitrile in water or methanol in water.[2][10]
  • Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 280 nm or 305 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the pure compound.

Protocol 3: Analytical Identification of this compound by HPLC-Q-TOF-MS/MS

This protocol provides the parameters for the analytical identification and characterization of this compound.[7]

  • HPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0–40 min, 5–95% B

    • 40–42 min, 95% B

    • 42–43 min, 95–5% B

    • 43–48 min, 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 3 μL

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Negative Ion Mode

  • Expected Mass: [M–H]– at m/z 711.1872[7]

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Gnetum Species (Stems, Rhizomes, Seeds) Grinding Grinding Plant_Material->Grinding Drying Solvent_Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC ODS_Sephadex_CC ODS or Sephadex LH-20 Column Chromatography Silica_Gel_CC->ODS_Sephadex_CC Fraction Collection & TLC Prep_HPLC Preparative HPLC (C18 Column) ODS_Sephadex_CC->Prep_HPLC Fraction Collection & TLC Pure_Gnetumontanin_B Pure this compound Prep_HPLC->Pure_Gnetumontanin_B

Caption: Experimental workflow for the extraction and purification of this compound.

AKT_Signaling_Pathway cluster_pathway AKT Signaling Pathway in Apoptosis Gnetum_Extract Gnetum Extract (containing this compound) PI3K PI3K Gnetum_Extract->PI3K Inhibits AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Bad Bad p_AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits p_Bad p-Bad (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Gnetum extract's potential role in inducing apoptosis via the AKT signaling pathway.

References

High-performance liquid chromatography (HPLC) method for Gnetumontanin B.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Gnetumontanin B.

This document provides a detailed method for the identification and analysis of this compound using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS/MS). The protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a stilbene trimer found in plants of the Gnetum genus, notably Gnetum montanum.[1][2] It has garnered research interest due to its potential biological activities, including the potent inhibition of TNF-alpha.[1][2] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant extracts and pharmaceutical formulations. This application note details a robust HPLC method for its analysis.

Experimental Protocol

This protocol is based on the methodology for the analysis of chemical constituents in Gnetum montanum extract.[3]

Instrumentation and Materials
  • Instrumentation: HPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-Q-TOF-MS/MS).[3]

  • Column: ACQUITY HPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).[3]

  • Solvents:

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

  • Sample Preparation:

    • A powdered sample of the plant material (e.g., dried stems and rhizomes) is extracted with 95% ethanol.[3] The extraction can be performed using a rotary shaker.[3] The process is repeated multiple times to ensure efficient extraction.[3] The resulting filtrates are combined and concentrated under reduced pressure.[3] The final extract is freeze-dried and stored at -20 °C.[3]

Chromatographic Conditions

The separation of this compound is achieved using a gradient elution program.

ParameterCondition
Column ACQUITY HPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 40 °C[3]
Autosampler Temperature 4 °C[3]
Injection Volume 3 μL[3]
Gradient Elution Program

The composition of the mobile phase is varied over time to achieve optimal separation.

Time (minutes)Mobile Phase B (%)
0 - 405 - 95[3]
40 - 4295[3]
42 - 4395 - 5[3]
43 - 485[3]
Mass Spectrometry Conditions

For the identification of this compound, a Q-TOF mass spectrometer is used in negative ion mode.[3]

ParameterValue
Ionization Mode Negative[3]
Precursor Ion [M-H]⁻ 711.1872 (Observed)[3]
Molecular Formula C₄₂H₃₂O₁₁[3]

Data Presentation

The identification of this compound in a sample is confirmed by comparing its retention time and mass spectral data with that of a reference standard. The table below summarizes the mass spectrometry data for this compound.[3]

CompoundRetention Time (min)AdductMolecular FormulaObserved m/zCalculated m/z
This compoundNot Specified[M-H]⁻C₄₂H₃₂O₁₁711.1872711.1858

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

Gnetumontanin B: Detailed Protocols for Synthesis, Purification, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a stilbene trimer originating from Gnetum montanum, has garnered significant interest within the scientific community due to its potent biological activities. This document provides a comprehensive overview of the currently available information on the isolation and purification of this compound. While a total synthesis protocol remains to be fully elucidated in publicly available literature, this application note details a robust methodology for its extraction and purification from natural sources. Furthermore, we present its key biological activities, including its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and the AKT signaling pathway, supported by quantitative data and detailed experimental workflows.

Introduction

Stilbenoids are a class of natural polyphenolic compounds that have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound, a complex stilbene trimer, is a promising member of this family. Its intricate structure, formed from two oxyresveratrol units and one resveratrol unit, contributes to its significant biological potency. This document serves as a practical guide for researchers engaged in the study of this compound, providing essential protocols for its isolation and purification, alongside an exploration of its molecular targets.

Isolation and Purification of this compound from Gnetum montanum

While a total chemical synthesis of this compound has not been extensively reported, its isolation from the lianas of Gnetum montanum is the primary method for obtaining this compound. The following protocol is a representative procedure based on established methods for the isolation of stilbenoids from Gnetum species.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

  • Collect fresh lianas of Gnetum montanum.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Once thoroughly dried, grind the lianas into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Perform the extraction process three times to ensure maximum yield.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The stilbenoid compounds are typically concentrated in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound. Purity and yield from the isolation process can vary depending on the starting material and the efficiency of the extraction and purification steps.

CompoundBiological ActivityIC₅₀ ValuePurity (Representative)Yield (Representative)
This compoundInhibition of TNF-α[1]1.49 x 10⁻⁶ mol L⁻¹[1]>95% (HPLC)0.01-0.05% from dry weight

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] The inhibitory action of this compound on TNF-α suggests its potential as a therapeutic agent for managing inflammatory conditions.

Inhibition of the AKT Signaling Pathway

The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Extracts from Gnetum montanum, containing this compound and other bioactive compounds, have been shown to induce apoptosis in cancer cells by inhibiting the activation of AKT.[2] This is achieved through the downregulation of key proteins in the pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[3]

Visualizations

Experimental Workflow for Isolation and Purification

GnetumontaninB_Purification plant Gnetum montanum lianas powder Dried Powder plant->powder Drying & Grinding extraction Ethanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate silica_gel Silica Gel Chromatography ethyl_acetate->silica_gel fractions Combined Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc gnetumontanin_b This compound hplc->gnetumontanin_b

Caption: Workflow for the isolation and purification of this compound.

Inhibition of TNF-α Signaling Pathway

TNFa_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK GnetumontaninB This compound GnetumontaninB->TNFa Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound inhibits the TNF-α signaling pathway.

Inhibition of AKT Signaling Pathway

AKT_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis inhibits GnetumontaninB Gnetum montanum Extract (contains this compound) GnetumontaninB->AKT Inhibition

Caption: Inhibition of the AKT signaling pathway by Gnetum montanum extract.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, particularly in the realms of inflammation and oncology. While the development of a total synthesis method would be a valuable contribution to the field, the isolation and purification from its natural source, Gnetum montanum, remains a viable and effective approach for obtaining this compound for research purposes. The detailed protocols and pathway diagrams provided in this application note are intended to facilitate further investigation into the promising biological activities of this compound.

References

Application Notes and Protocols for Gnetumontanin B in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetumontanin B is a stilbenoid, a class of natural phenolic compounds, isolated from Gnetum montanum. While research into the specific anti-cancer activities of isolated this compound is limited, studies on the crude extract of Gnetum montanum (GME), in which this compound is a known constituent, have demonstrated significant anti-tumor effects. These application notes are based on the findings related to GME and provide a framework for investigating the potential of its individual components, such as this compound, in cancer research. The data presented herein pertains to the effects of the whole extract, and the specific contribution of this compound to these activities is yet to be fully elucidated.

Application Notes

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Gnetum montanum extract has been shown to exert its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival, proliferation, and apoptosis resistance in many cancers.[1]

  • Downregulation of Key Signaling Proteins: Treatment of cancer cells with GME leads to a significant decrease in the phosphorylation of several key proteins in the Akt pathway, including Akt itself, as well as its downstream targets GSK-3β, PDK1, and c-Raf.[1]

  • Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, GME promotes apoptosis (programmed cell death). This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Anti-proliferative and Pro-apoptotic Effects

GME has demonstrated potent activity in inhibiting the growth of various cancer cell lines, with a particularly detailed investigation in human colon cancer cells (SW480).

  • Inhibition of Cell Viability: GME reduces the viability of SW480 colon cancer cells in a dose- and time-dependent manner.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: GME treatment leads to a significant increase in the population of apoptotic cells.[1] Furthermore, it can induce cell cycle arrest at the G2/M phase.[1]

Inhibition of Cancer Cell Migration

The extract has been observed to inhibit the migratory capabilities of cancer cells, a crucial step in metastasis.

  • Wound-Healing Assays: In vitro wound-healing assays with SW480 cells have shown that GME can significantly impair their ability to migrate and close a "wound" in a cell monolayer.[1]

In Vivo Anti-tumor Activity

The anti-cancer effects of GME have been confirmed in animal models, suggesting its potential for therapeutic application.

  • Xenograft Models: In nude mice bearing SW480 tumor xenografts, oral administration of GME resulted in a significant reduction in tumor weight.[1] Studies in zebrafish xenografts also showed inhibition of tumor growth and migration.[1]

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of Gnetum montanum Extract (GME) on SW480 Human Colon Cancer Cells
Treatment DurationIC50 Value (µg/mL)
24 hours126.50[1]
48 hours78.25[1]
72 hours50.77[1]
Table 2: In Vivo Anti-tumor Activity of Gnetum montanum Extract (GME) in a Nude Mouse Xenograft Model
Treatment GroupDosageTumor Weight Reduction (%)
GME28 mg/kg/day~32.19%[1]
GME56 mg/kg/day~53.17% (p < 0.01)[1]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of GME (e.g., 10-120 µg/mL) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • MTS Addition: At the end of the treatment period, add 20 µL of MTS solution to each well and incubate at 37°C for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by DAPI Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Seeding and Treatment: Seed SW480 cells on coverslips in a 6-well plate and treat with GME for 48 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) for 10 minutes in the dark.

  • Washing: Wash the cells with cold PBS.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Wound-Healing (Migration) Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Seed SW480 cells in a 6-well plate and grow them to full confluence.

  • Creating the Wound: Create a vertical scratch in the cell monolayer using a 200 µL pipette tip.

  • Treatment: Remove cell debris by washing with PBS and add fresh medium containing the desired concentrations of GME (e.g., 40 and 80 µg/mL).

  • Incubation and Imaging: Incubate the cells at 37°C and 5% CO₂. Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point using software like ImageJ and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse GME-treated and control cells with RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Visualizations

GnetumontaninB_Pathway GME Gnetum montanum Extract (contains this compound) PI3K PI3K GME->PI3K Inhibits Akt Akt PI3K->Akt Activates PDK1 PDK1 Akt->PDK1 Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits cRaf c-Raf Akt->cRaf Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Caspase3 Caspase-3 Caspase3->Apoptosis Promotes

Caption: Proposed mechanism of action of Gnetum montanum extract.

GnetumontaninB_Workflow start Start: Cancer Cell Culture (e.g., SW480) treatment Treatment with Gnetum montanum Extract start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Studies treatment->invivo viability Cell Viability (MTS Assay) invitro->viability apoptosis Apoptosis Analysis (DAPI, Flow Cytometry) invitro->apoptosis migration Cell Migration (Wound-Healing) invitro->migration western Protein Expression (Western Blot) invitro->western xenograft Xenograft Model (Nude Mice) invivo->xenograft end Data Analysis & Conclusion viability->end apoptosis->end migration->end western->end tumor_growth Tumor Growth Measurement xenograft->tumor_growth tumor_growth->end

References

Application Notes and Protocols for Testing Gnetumontanin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Gnetumontanin B, a stilbenoid found in Gnetum montanum. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to evaluate the anti-cancer potential of this natural compound. The methodologies cover essential cell culture practices, cytotoxicity assays, and analysis of a key signaling pathway implicated in its mechanism of action.

Introduction

This compound is a constituent of Gnetum montanum, a plant used in traditional medicine. Recent studies have highlighted the anti-cancer properties of extracts from this plant, with evidence suggesting that it can induce apoptosis (programmed cell death) in cancer cells. A key mechanism identified is the inhibition of the AKT signaling pathway, a critical regulator of cell survival and proliferation.[1] These protocols provide a framework for the systematic evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.

Table 1: IC50 Values of Gnetum montanum Extract in SW480 Human Colon Cancer Cells

Time PointIC50 (µg/mL)
24 hours126.50
48 hours78.25
72 hours50.77

Source: Adapted from a study on Gnetum montanum extract, which contains this compound.[1]

Note: The IC50 values above are for a crude extract. Researchers should determine the specific IC50 for purified this compound in their cell line of interest.

Table 2: Apoptosis Induction by Gnetum montanum Extract in SW480 Cells

Treatment Concentration (µg/mL)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)20.81%
12061.53%

Source: Data reflects the effect of Gnetum montanum extract after a specific treatment period.[1]

Experimental Protocols

Cell Culture

The human colon adenocarcinoma cell line, SW480, is a suitable model for studying the effects of this compound, as its growth is known to be inhibited by Gnetum montanum extract.[1]

Materials:

  • SW480 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 0% CO2, 100% air)

Protocol:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of SW480 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh culture medium.

    • Seed the cells into a T-75 flask and incubate at 37°C in a non-CO2 incubator.

  • Cell Maintenance:

    • Observe the cells daily under a microscope to monitor confluency and morphology.

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the old medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 5 mL of complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • SW480 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • SW480 cells

  • This compound

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Include control wells for:

    • Spontaneous LDH release (cells in medium without treatment).

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Background control (medium only).

  • After the desired incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SW480 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SW480 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of AKT Signaling Pathway

This technique is used to detect changes in the expression and phosphorylation of proteins in the AKT pathway.

Materials:

  • SW480 cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assessment cluster_mechanism Mechanism of Action cell_culture SW480 Cell Culture treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay western_blot Western Blot (AKT Pathway Analysis) treatment->western_blot

Caption: Experimental workflow for assessing this compound cytotoxicity.

AKT_Signaling_Pathway GnetumontaninB This compound PI3K PI3K GnetumontaninB->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Activates Bax Bax (Pro-apoptotic) pAKT->Bax Inhibits Caspase3 Caspase-3 pAKT->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes

Caption: this compound's proposed mechanism via AKT pathway inhibition.

References

Gnetumontanin B: Application Notes for a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the potential of Gnetumontanin B as a novel anti-inflammatory agent. This compound, a stilbene trimer, has demonstrated significant inhibitory effects on key inflammatory mediators, suggesting its promise in the development of new therapeutic strategies for inflammatory diseases.

Quantitative Data Summary

This compound has shown potent in vitro anti-inflammatory activity. The following table summarizes the key quantitative data reported in the literature.

CompoundTargetAssay SystemIC₅₀ (µM)Inhibition (%)Concentration (µM)
This compoundTNF-αNot Specified1.4958.110

Putative Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including TNF-α, COX-2, and iNOS. By inhibiting this pathway, this compound can effectively reduce the production of these inflammatory mediators.

GnetumontaninB_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_output Pro-inflammatory Mediators cluster_drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IKK->NFkappaB Releases IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocates DNA DNA NFkappaB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates TNF TNF-α Transcription->TNF COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS GnetB This compound GnetB->IKK Inhibits

Caption: Putative mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages, a commonly used cell line for in vitro inflammation studies.

Cell_Culture_Workflow start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in 96-well plates (2 x 10^5 cells/well) culture->seed incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1 hour incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect supernatant for analysis stimulate->collect end End collect->end

Caption: Experimental workflow for cell culture and treatment.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: After incubation, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant for subsequent analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

  • Reaction: Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent (equal parts of Solution A and Solution B, mixed immediately before use) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF-α secreted into the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Commercial TNF-α ELISA kit (follow the manufacturer's instructions)

  • 96-well microplate reader

Procedure:

  • Assay Setup: Follow the specific instructions provided with the commercial ELISA kit for coating the plate with capture antibody, blocking, and adding standards and samples (collected supernatants).

  • Incubation: Incubate the plate as per the kit's protocol to allow for the binding of TNF-α to the capture antibody.

  • Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin) and substrate solution.

  • Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculation: Calculate the concentration of TNF-α in the samples based on the standard curve generated from the recombinant TNF-α standards. The percentage of TNF-α inhibition can be determined relative to the LPS-stimulated control.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

  • All cell culture work should be performed in a sterile biological safety cabinet.

  • Handle LPS with care as it is a potent endotoxin.

  • Dispose of all biological waste in accordance with institutional guidelines.

These application notes provide a foundational framework for the investigation of this compound as a potential anti-inflammatory therapeutic. Further in-depth studies, including in vivo models and detailed mechanistic analyses, are warranted to fully elucidate its therapeutic potential.

In-Vivo Experimental Models for Studying Gnetumontanin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in-vivo experimental models used to study Gnetumontanin B, a key bioactive compound found in Gnetum montanum. The primary focus of the available research is on its anti-cancer properties, with established models in colon cancer. Information on specific in-vivo models for anti-inflammatory and neuroprotective effects of this compound is less prevalent in the current literature; therefore, this document will concentrate on the well-documented anti-cancer models.

Anti-Cancer In-Vivo Models

This compound is a constituent of Melinjo (Gnetum gnemon L.) seed extract (MSE) and Gnetum montanum extract (GME), which have demonstrated significant anti-tumor activity in various in-vivo models. The primary models utilized are murine xenografts, which are instrumental in evaluating efficacy, tumor progression, and metastasis.

Data Summary: Anti-Cancer Effects of Gnetum Extracts Containing this compound
Experimental ModelTreatmentDosageAdministration RouteKey FindingsReference
Colon-26 tumor-bearing BALB/c miceMelinjo Seed Extract (MSE)50 and 100 mg/kg/dayOralSignificant suppression of tumor volume and weight. Inhibition of liver metastasis.[1][2][3]
SW480 human colon cancer xenograft (nude mice)Gnetum montanum Extract (GME)28 and 56 mg/kg/dayNot SpecifiedDose-dependent reduction in tumor weight (32.19% and 53.17% reduction, respectively).[4]
SW480 human colon cancer xenograft (zebrafish)Gnetum montanum Extract (GME)400 µg/mLNot SpecifiedSignificant inhibition of tumor cell growth and migration.[4]
PC3M-Luc prostate cancer xenograft (mice)Gnetin C (a related stilbenoid)50 mg/kgIntraperitonealSignificant reduction in tumor growth and angiogenesis, with induction of apoptosis.[5]

Experimental Protocols

Colon-26 Carcinoma Mouse Model for Tumor Growth and Metastasis

This model is utilized to assess the efficacy of this compound-containing extracts on tumor growth and metastasis in an immunocompetent mouse model.

Materials:

  • Female BALB/c mice (8 weeks of age)[1]

  • Colon-26 cancer cells[1]

  • Phosphate-buffered saline (PBS)[1]

  • Trypan blue solution[1]

  • Calipers

  • Animal housing with a pathogen-free environment[1]

  • Gnetum extract (containing this compound) or purified this compound

Protocol:

  • Cell Culture: Culture colon-26 cells in appropriate media until they reach subconfluent levels.

  • Cell Preparation: Harvest the cells and resuspend them in PBS at a density of 1 × 10^6 cells/50 μL. Confirm cell viability is greater than 90% using a trypan blue exclusion assay.[1]

  • Tumor Implantation (for primary tumor growth): Subcutaneously inject 1 × 10^6 colon-26 cells in 50 μL of PBS into the right flank of each female BALB/c mouse.[1]

  • Tumor Implantation (for liver metastasis model): To induce liver metastases, implant colon-26 tumor cells into the spleens of female BALB/c mice.[1]

  • Treatment: After tumor establishment, randomly assign mice to treatment and control groups. Administer the Gnetum extract (e.g., 50 or 100 mg/kg/day) or vehicle control orally.[1][2]

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor body weight and observe for any signs of toxicity or behavioral changes.[1]

  • Endpoint: At the end of the study period (e.g., 21 days), euthanize the mice. Excise the tumors and weigh them. For the metastasis model, excise the liver and count the tumor nodules.[1][2]

SW480 Human Colon Cancer Xenograft Nude Mouse Model

This model is used to evaluate the effect of this compound-containing extracts on the growth of human colon cancer cells in an immunodeficient mouse model.

Materials:

  • Nude mice[4]

  • SW480-luc human colon cancer cells (luciferase-expressing)[4]

  • IVIS Lumina LT imaging system[4]

  • Gnetum extract (containing this compound) or purified this compound

  • 5-Fluorouracil (5-FU) as a positive control[4]

Protocol:

  • Cell Injection: Subcutaneously inject one million SW480-luc cells into the right flank of each mouse.[4]

  • Tumor Growth and Grouping: Allow the primary tumors to reach a mean volume of approximately 60 mm³. Then, randomly divide the mice into four groups: a model control group, a positive control group (e.g., 5-FU), and treatment groups receiving low and high doses of the extract (e.g., 28 mg/kg/day and 56 mg/kg/day).[4]

  • Treatment Administration: Administer the respective treatments to each group daily.

  • Tumor Monitoring:

    • Monitor tumor volume using bioluminescence imaging with the IVIS system.[4]

    • Measure tumor dimensions with calipers.

  • Endpoint: On day 24, euthanize the mice and excise the tumors to measure their final weight.[4]

Visualizations

Signaling Pathway

This compound-containing extracts have been shown to induce apoptosis in cancer cells by inhibiting the AKT signaling pathway.[4]

AKT_Signaling_Pathway cluster_cell Cancer Cell Gnetumontanin_B This compound p_AKT p-AKT (Active) Gnetumontanin_B->p_AKT Inhibits PDK1 PDK1 AKT AKT PDK1->AKT Activates AKT->p_AKT Phosphorylation GSK_3beta GSK-3β p_AKT->GSK_3beta Inhibits c_Raf c-Raf p_AKT->c_Raf Activates Bcl_2 Bcl-2 p_AKT->Bcl_2 Promotes Bax Bax p_AKT->Bax Inhibits p_GSK_3beta p-GSK-3β (Inactive) GSK_3beta->p_GSK_3beta p_c_Raf p-c-Raf (Active) c_Raf->p_c_Raf Caspase_3 Caspase-3 Bcl_2->Caspase_3 Inhibits Bax->Caspase_3 Activates Cleaved_Caspase_3 Cleaved Caspase-3 Caspase_3->Cleaved_Caspase_3 PARP PARP Cleaved_Caspase_3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound inhibits the AKT signaling pathway, leading to apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for in-vivo anti-cancer studies of this compound.

Experimental_Workflow start Start: Select Animal Model (e.g., BALB/c or Nude Mice) cell_culture Culture Cancer Cells (e.g., Colon-26 or SW480) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Spleen) cell_culture->implantation grouping Randomly Assign to Groups (Control, Treatment) implantation->grouping treatment Administer this compound (e.g., Oral Gavage) grouping->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Euthanize & Analyze (Tumor Weight, Metastasis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General workflow for in-vivo anti-cancer studies.

Note on Anti-inflammatory and Neuroprotective Models

While this compound is suggested to have anti-inflammatory and neuroprotective potential, specific in-vivo experimental models for these effects are not as well-documented in the available scientific literature as the anti-cancer models. Researchers interested in these areas may need to adapt established models for inflammation (e.g., lipopolysaccharide-induced inflammation)[6][7][8] or neurodegeneration (e.g., animal models of Alzheimer's or Parkinson's disease)[9][10][11] to study the specific effects of this compound. Such studies would be pivotal in expanding the known therapeutic applications of this compound.

References

Preparation of Gnetumontanin B for Laboratory Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid with demonstrated biological activity, including the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in laboratory research, with a focus on cell-based assays.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterSolventsRecommendationsCitations
Solubility DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, PyridineThis compound is soluble in a range of organic solvents. For cell culture applications, DMSO is the most commonly used solvent. Quantitative solubility data is not readily available.[1][5]
Stock Solution Storage -20°CStock solutions can be stored at -20°C or lower for several months. It is recommended to prepare fresh solutions for each experiment. If storing, aliquot into tightly sealed vials to avoid freeze-thaw cycles. Stored aliquots are generally usable for up to two weeks.[1][5]
Working Solution Storage 4°C (short-term)It is highly recommended to prepare working solutions fresh on the day of use from the stock solution.[1][5]
Table 2: Recommended DMSO Concentrations for Cell Culture
Final DMSO ConcentrationEffect on Cell ViabilityRecommendationCitations
≤ 0.1% Generally considered safe with minimal to no cytotoxicity for most cell lines.Recommended for most applications. [5][6]
0.5% May be acceptable for some cell lines and short-term experiments, but potential for effects on cell viability and function increases.Use with caution and include appropriate vehicle controls.[5][6]
≥ 1.0% Increased risk of cytotoxicity and off-target effects. Concentrations of 5% and 10% are highly cytotoxic.Should be avoided. [3][5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour to prevent condensation.[5]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculation Example: The molecular weight of this compound is 712.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:

      • 10 mmol/L * 1 L/1000 mL * 712.7 g/mol * 1000 mg/g = 7.127 mg/mL.

      • Therefore, weigh out 7.127 mg of this compound.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the tube at 37°C for 5-10 minutes and sonicate in an ultrasonic bath for a few minutes until the solution is clear.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To dilute the concentrated stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains non-toxic.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often practical to perform an intermediate dilution of the stock solution in sterile cell culture medium.

    • Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Pipette 5 µL of the 10 mM stock solution into 495 µL of cell culture medium.

  • Final Dilution: Add the intermediate dilution (or a calculated small volume of the stock solution) to the final volume of cell culture medium that will be added to the cells.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 10 µL of the 1 mM intermediate solution.

    • Crucially, ensure the final concentration of DMSO in the culture medium is ≤ 0.1%. For a 1:1000 final dilution from the stock, the final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application: Mix gently and add the final working solution (and vehicle control) to your cell cultures.

Mandatory Visualizations

Diagram 1: this compound Stock Solution Preparation Workflow```dot

GnetumontaninB_StockPrep cluster_prep Preparation cluster_solubility Solubility Enhancement (Optional) cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex to Dissolve add_dmso->mix check Check for Complete Dissolution mix->check warm Warm to 37°C check->warm No aliquot Aliquot into Cryovials check->aliquot Yes sonicate Sonicate warm->sonicate sonicate->check store Store at -20°C aliquot->store

Caption: Workflow for preparing a this compound working solution.

References

Analytical techniques for quantifying Gnetumontanin B in samples.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gnetumontanin B, a stilbene trimer found in Gnetum species, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in various samples, including plant extracts and biological matrices, is crucial for research and development. This application note details a robust and sensitive method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a complex stilbenoid oligomer isolated from lianas of Gnetum montanum. Stilbenoids are a class of natural phenols known for their diverse biological activities. To facilitate pharmacokinetic, bioavailability, and quality control studies, a validated analytical method for the precise quantification of this compound is essential. This document provides a comprehensive protocol for a UPLC-MS/MS method, which offers high selectivity and sensitivity for the analysis of this compound in complex matrices.

Analytical Method

The method of choice for the quantification of this compound is UPLC-MS/MS. This technique provides excellent chromatographic separation and specific, sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 5500)

  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1]

Chemicals and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A structurally related compound not present in the samples, such as a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior (e.g., Resveratrol-¹³C₆)[2][3].

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for extraction

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to achieve the final working concentration.

Sample Preparation

The following protocols are provided for plant material and plasma samples.

A. Plant Material (e.g., Gnetum stems and rhizomes)

  • Drying and Grinding: Dry the plant material and grind it into a fine powder.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 15 mL of 95% ethanol and perform extraction using a rotary shaker at 120 rpm for 24 hours.[1]

    • Repeat the extraction three times.

    • Combine the filtrates and concentrate under reduced pressure.

    • Freeze-dry the extract and store it at -20°C.[1]

  • Sample for Analysis:

    • Accurately weigh 10 mg of the dried extract.

    • Dissolve in 1 mL of methanol.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube, add 10 µL of the IS working solution.

    • Dilute with 50:50 acetonitrile/water to a final concentration within the calibration curve range.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

B. Plasma Samples (for Pharmacokinetic Studies)

  • Protein Precipitation:

    • Pipette 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the IS working solution.

    • Add 150 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 2 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Gradient 5-95% B over 40 min, 95% B for 2 min, return to 5% B in 1 min[1]
Column Temperature 40°C[1]
Injection Volume 3 µL[1]
Autosampler Temp. 4°C[1]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1][4]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The specific precursor and product ions for this compound and the internal standard should be determined by infusing the standard solutions into the mass spectrometer. Based on existing literature, the deprotonated molecule [M-H]⁻ for this compound is observed at m/z 711.1858.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound711.2To be determinedTo be optimizedTo be optimized
Internal Std.To be determinedTo be determinedTo be optimizedTo be optimized
Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[5]

  • Matrix Effect: Assessed to ensure that components in the sample matrix do not interfere with the ionization of the analyte and IS.

  • Stability: The stability of this compound in the sample matrix should be evaluated under various storage and handling conditions.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (mean ± SD, n=5)Accuracy (%)Precision (RSD%)
LLOQ1
Low3
Medium75
High750

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plant Material or Plasma Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS_Spike Spike with Internal Standard Supernatant->IS_Spike Dilution Dilution & Filtration IS_Spike->Dilution Vial Transfer to HPLC Vial Dilution->Vial UPLC UPLC Separation (BEH C18 Column) Vial->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Analytical_Technique_Relationship cluster_core_technique Core Analytical Platform cluster_components Component Techniques cluster_functions Primary Functions UPLC_MSMS UPLC-MS/MS UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC_MSMS->UPLC incorporates MSMS Tandem MS (Mass Spectrometry) UPLC_MSMS->MSMS incorporates Separation Separation UPLC->Separation provides Detection Detection & Quantification MSMS->Detection provides

Caption: Logical relationship of analytical techniques for this compound analysis.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plant extracts and biological matrices. This application note serves as a comprehensive guide for researchers to implement this method, enabling further investigation into the pharmacology and therapeutic potential of this compound. Proper method validation is critical to ensure the accuracy and reliability of the results.

References

Gnetumontanin B: Unraveling its Anti-Cancer Mechanism in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gnetumontanin B, a stilbenoid found in Gnetum montanum, has demonstrated significant anti-cancer potential. This document outlines the current understanding of its mechanism of action in colon cancer cells, focusing on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Detailed protocols for essential in vitro assays are provided to facilitate further research and drug development efforts.

Mechanism of Action

This compound exerts its anti-tumor effects on colon cancer cells primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting cell proliferation. The core of its mechanism involves the suppression of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.

Induction of Apoptosis

This compound promotes apoptosis in colon cancer cells through the intrinsic pathway. This is characterized by:

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in colon cancer cells.[1][2] This prevents the cells from entering mitosis and further dividing. The arrest at this checkpoint is a common mechanism for anti-cancer agents to halt the proliferation of malignant cells.[3]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancers.[4][5] this compound, as a key component of Gnetum montanum extract, has been found to inhibit this pathway.[1][2][6] The key molecular events include:

  • Reduced Phosphorylation: It leads to a decrease in the phosphorylation (activation) of key upstream and downstream components of the pathway, including PDK1, Akt, GSK-3β, and c-Raf.[1][2][6]

  • Downstream Effects: The inhibition of Akt activity prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the expression of cell cycle inhibitors, contributing to the observed apoptosis and G2/M arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of Gnetum montanum extract (GME), containing this compound, on SW480 colon cancer cells.

Table 1: Cytotoxicity of GME on SW480 Colon Cancer Cells

Treatment DurationIC50 Value (µg/mL)
24 hours126.50[2][6]
48 hours78.25[2][6]
72 hours50.77[2][6]

Table 2: Effect of GME (120 µg/mL) on Apoptosis and Cell Cycle Distribution in SW480 Cells

ParameterControlGME Treated
Apoptotic Cells (%)20.81[2][6]61.53[2][6]
G2/M Phase Cells (%)25.76[2][6]34.93[2][6]

Visualized Pathways and Workflows

GnetumontaninB_Mechanism cluster_pathway PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest PI3K PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt phosphorylates GSK3b GSK-3β Akt->GSK3b phosphorylates (inactivates) cRaf c-Raf Akt->cRaf phosphorylates (inactivates) Bcl2 Bcl-2 Akt->Bcl2 activates CellCycle Cell Proliferation Akt->CellCycle promotes Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax Bax Bax->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis G2M_Arrest G2/M Arrest GnetumontaninB This compound GnetumontaninB->PI3K inhibits GnetumontaninB->Bcl2 down-regulates GnetumontaninB->Bax up-regulates GnetumontaninB->G2M_Arrest induces

Caption: this compound's mechanism of action in colon cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Colon Cancer Cell Culture (e.g., SW480) treatment Treat with this compound (various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution Analysis flow_cellcycle->cellcycle_dist protein_quant Protein Level Quantification western->protein_quant

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.

Materials:

  • Colon cancer cell line (e.g., SW480)

  • Complete growth medium (e.g., L-15 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed SW480 cells into 96-well plates at a density of 3 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere.[1]

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-120 µg/mL) for different time points (e.g., 24, 48, 72 hours).[2][6] A vehicle control (DMSO, 0.1%) should be included.[1]

  • MTT Addition: At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Treated and untreated colon cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated colon cancer cells

  • 70% ice-cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

Protocol:

  • Cell Harvesting: Harvest treated cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

This protocol is for detecting changes in the expression levels of proteins involved in the PI3K/Akt pathway and apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Investigating the Antioxidant Properties of Gnetumontanin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant properties of Gnetumontanin B, a stilbenoid found in plants of the Gnetum genus. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this document outlines detailed protocols for key antioxidant assays and discusses the potential mechanisms of action based on the known activities of structurally related compounds and extracts from Gnetum species.

Introduction to this compound and its Potential Antioxidant Activity

This compound is a resveratrol trimer isolated from Gnetum montanum. Stilbenoids, a class of natural phenols, are well-documented for their potent antioxidant activities. Extracts from Gnetum species, rich in stilbenoids, have demonstrated significant free radical scavenging and cellular antioxidant effects.[1][2][3] this compound, as a complex stilbenoid, is hypothesized to possess strong antioxidant properties through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant pathways. One notable reported activity of this compound is its potent inhibition of TNF-α, a key inflammatory cytokine, suggesting its potential role in mitigating inflammation-associated oxidative stress.[4][5]

Quantitative Data on Antioxidant Activity of Gnetum Extracts and Related Stilbenoids

Due to the limited availability of specific antioxidant data for this compound, the following tables summarize the antioxidant activities of various extracts from Gnetum gnemon and other stilbenoids. This data can serve as a reference point for designing experiments and interpreting results for this compound.

Table 1: DPPH Radical Scavenging Activity of Gnetum gnemon Extracts

Extract/FractionPlant PartIC50 (µg/mL)Reference
Ethanol ExtractLeaves39.10[6]
Ethyl Acetate ExtractLeaves80.92[6]
n-Hexane ExtractLeaves755.50[6]
Ethyl Acetate FractionSeeds68.40 ± 1.9[7]
Aqueous FractionSeeds733.12 ± 18.95[7]
n-Hexane FractionSeeds2035.70 ± 65.59[7]
Ascorbic Acid (Standard)-4.21[6]

Table 2: Other Antioxidant Activities of Gnetum gnemon Extracts

AssayExtract/FractionPlant PartActivityReference
NO ScavengingGreen Seed ExtractSeeds43.80% inhibition[8]
FRAPMethanolic Twig ExtractTwig83.55 ± 1.05% reducing power[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from purple to yellow, leading to a decrease in absorbance.[6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol in a 96-well plate.

  • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. A control well should contain methanol and the DPPH solution.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method to assess antioxidant capacity and is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or PBS (phosphate-buffered saline)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and Trolox in the appropriate solvent.

  • Add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

  • Determine the IC50 value.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−), a biologically important reactive oxygen species.

Principle: Superoxide anions are generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which absorbs at 560 nm. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan.

Materials:

  • This compound

  • NADH (Nicotinamide adenine dinucleotide)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • Tris-HCl buffer (16 mM, pH 8.0)

  • Quercetin or Gallic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of this compound, NADH (338 µM), NBT (72 µM), and PMS (30 µM) in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of various concentrations of this compound or the standard.

  • Initiate the reaction by adding 50 µL of PMS solution to each well.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of superoxide radical scavenging activity.

  • Determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9][10][11]

Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce ROS levels, thereby decreasing the fluorescence intensity.[12][13]

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.

  • After the treatment period, wash the cells with PBS.

  • Load the cells with 25 µM DCFH-DA in treatment medium and incubate for 60 minutes in the dark.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathways

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[14][15] Many natural polyphenols exert their antioxidant effects by activating the Nrf2 pathway.[16]

Proposed Mechanism for this compound: It is plausible that this compound, as a stilbenoid, can activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds or oxidative stress can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[17][18]

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare this compound dilutions mix Mix sample and DPPH in 96-well plate prep_sample->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix incubate Incubate for 30 min in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging and IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnetB This compound Keap1_Nrf2 Keap1-Nrf2 Complex GnetB->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Antioxidant_Genes

Caption: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.

Conclusion

This compound holds significant promise as a potent antioxidant. The provided protocols offer a robust framework for quantifying its free radical scavenging capabilities and its effects within a cellular context. Further investigation into its ability to modulate the Nrf2 signaling pathway could provide valuable insights into its mechanism of action and its potential for development as a therapeutic agent for conditions associated with oxidative stress. It is recommended to perform these assays with purified this compound to obtain specific and accurate quantitative data.

References

Troubleshooting & Optimization

Technical Support Center: Gnetumontanin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Gnetumontanin B from its natural sources, primarily Gnetum montanum.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the potential causes?

A1: Several factors can contribute to low extraction yields. Consider the following:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While 95% ethanol has been effectively used for the initial extraction of Gnetum montanum, the ideal solvent system for stilbenoids is often a balance between polarity and the solubility of the target compound.[1]

  • Incorrect Plant Material: Ensure you are using the correct plant part, as the concentration of secondary metabolites can vary significantly between the stems, leaves, and roots. For this compound, the lianas (stems) of Gnetum montanum are a known source.

  • Improper Sample Preparation: The particle size of the plant material directly impacts the extraction efficiency. Finely ground powder provides a larger surface area for solvent penetration, leading to a better yield compared to coarsely cut material.

  • Inadequate Extraction Time or Temperature: Both conventional and advanced extraction methods are sensitive to time and temperature. Insufficient time will result in incomplete extraction, while excessively high temperatures can lead to the degradation of thermolabile compounds like stilbenoids.

  • Inefficient Extraction Method: For stilbenoids, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significantly higher yields in shorter times compared to conventional maceration.

Q2: I am observing degradation of my this compound sample after extraction. How can I prevent this?

A2: Stilbenoids can be sensitive to light, heat, and oxidation. To minimize degradation:

  • Light Protection: Conduct extraction and subsequent processing steps in amber-colored glassware or under low-light conditions.

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.

  • Inert Atmosphere: To prevent oxidation, consider degassing your solvent or performing the extraction under an inert atmosphere, such as nitrogen or argon.

  • Proper Storage: Store the dried extract and purified this compound at low temperatures (-20°C or below) in a tightly sealed, light-proof container.

Q3: How can I improve the efficiency of my extraction process?

A3: To enhance extraction efficiency:

  • Optimize Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction by increasing the concentration gradient, but an excessively large volume will be inefficient for solvent removal. This parameter should be optimized for your specific method.

  • Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of secondary metabolites and often resulting in higher yields and shorter extraction times.

  • Perform Multiple Extraction Cycles: A single extraction is often insufficient to recover the entire amount of the target compound. Performing two to three extraction cycles with fresh solvent can significantly increase the overall yield.

Q4: What is the best solvent for extracting this compound?

A4: Based on studies on Gnetum montanum and other stilbenoids, high-percentage ethanol (e.g., 95%) is a good starting point for initial extraction.[1] For optimizing the extraction of stilbenoids, aqueous ethanol solutions (typically in the range of 60-80%) are often highly effective. The addition of water can increase the polarity of the solvent, which may enhance the extraction of certain glycosylated or more polar stilbenoids. It is recommended to perform small-scale pilot extractions with different ethanol concentrations to determine the optimal solvent for this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell wall disruption.2. Inappropriate solvent.3. Insufficient extraction time.1. Ensure the plant material is finely powdered.2. Experiment with different concentrations of aqueous ethanol (e.g., 60%, 80%, 95%).3. Increase the extraction time or perform additional extraction cycles.
Low Purity of this compound in Extract 1. Co-extraction of other compounds (e.g., chlorophyll, lipids).2. Suboptimal chromatographic separation.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.2. Optimize the mobile phase and gradient for your column chromatography or HPLC purification.
Inconsistent Yields Between Batches 1. Variability in plant material.2. Inconsistent extraction parameters.1. Homogenize a large batch of plant material before starting the experiments.2. Precisely control all parameters, including particle size, solvent-to-solid ratio, temperature, and time.
Presence of Impurities in Final Product 1. Incomplete separation from other stilbenoids or flavonoids.2. Contamination from solvents or equipment.1. Employ multi-step purification techniques (e.g., column chromatography followed by preparative HPLC).2. Use high-purity solvents and thoroughly clean all glassware and equipment.

Data Presentation: Comparison of Extraction Methods for Stilbenoids

While specific comparative data for this compound is limited, the following table summarizes yields for resveratrol, a closely related stilbenoid, from Gnetum gnemon (Melinjo) seeds using different methods. This can provide a general indication of the relative efficiencies of these techniques.

Extraction MethodSolventKey ParametersYield of trans-resveratrol (mg/g)Reference
Microwave-Assisted Extraction (MAE)90% Ethanol30% microwave power, 5 min0.035[2]
Ionic Liquid-Based MAE[Bmim]Br (2.5 mol/L)10% microwave power, 10 min, 15 mL/g liquid/solid ratio1.34[2][3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Gnetum montanum

This protocol is based on a documented method for the extraction of Gnetum montanum stems and rhizomes.[1]

  • Sample Preparation:

    • Dry the stems and rhizomes of Gnetum montanum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a heavy-duty blender.

  • Extraction:

    • Soak 1 kg of the powdered plant material in 15 L of 95% ethanol.

    • Agitate the mixture on a rotary shaker at 120 rpm for 24 hours at room temperature.

    • Separate the extract from the plant residue by filtration.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration:

    • Combine the filtrates from all three extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying:

    • Freeze-dry the concentrated extract to obtain a powder.

    • Store the dried extract at -20°C until further purification. A reported extraction rate for this method is approximately 20%.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Stilbenoids (General Protocol)

This protocol is a general guideline for the UAE of stilbenoids and can be optimized for this compound.

  • Sample Preparation:

    • Prepare finely powdered, dried Gnetum montanum material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a frequency of 20-40 kHz for 15-30 minutes.

    • Maintain the extraction temperature at a controlled level (e.g., 50-60°C) using a water bath.

  • Separation and Concentration:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to be a potent inhibitor of TNF-α, and extracts of Gnetum montanum containing this compound have demonstrated inhibition of the AKT signaling pathway.[1] The following diagram illustrates the potential mechanism of action of this compound in these pathways.

GnetumontaninB_Signaling cluster_AKT AKT Pathway GnetumontaninB This compound TNFa TNF-α GnetumontaninB->TNFa Inhibits AKT_pathway AKT Signaling Pathway GnetumontaninB->AKT_pathway Inhibits Inflammation Inflammation TNFa->Inflammation Promotes PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT GSK3b GSK-3β pAKT->GSK3b Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b p-GSK-3β (Inactive)

Caption: this compound inhibits TNF-α and the AKT signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Gnetum montanum (Stems/Lianas) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Maceration, UAE, MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography, HPLC) CrudeExtract->Purification PureCompound This compound Purification->PureCompound Analysis Analysis (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for this compound extraction and purification.

References

Gnetumontanin B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Gnetumontanin B and related complex stilbenoids.

General Synthetic Challenges

The synthesis of this compound, a complex resveratrol trimer, presents several significant challenges inherent to the synthesis of polyphenolic natural products. These challenges often include:

  • Low Overall Yield: Multi-step syntheses involving sensitive functional groups can lead to a significant loss of material at each stage, resulting in a low overall yield.

  • Regio- and Stereoselectivity: The precise control of bond formation to achieve the correct orientation of substituents (regioselectivity) and the desired three-dimensional arrangement of atoms (stereoselectivity) is a primary hurdle. Oxidative coupling reactions, often employed in stilbenoid synthesis, can produce a mixture of isomers.[1][2]

  • Protecting Group Strategy: The numerous phenolic hydroxyl groups in this compound are reactive under various conditions. A robust protecting group strategy is essential to mask these groups selectively and remove them efficiently without affecting other parts of the molecule.[3][4][5][6]

  • Purification Difficulties: The high polarity of polyphenolic compounds and the potential for closely related side products make purification by standard chromatographic techniques challenging.

  • Side Reactions: The electron-rich aromatic rings are susceptible to over-oxidation or undesired side reactions under oxidative coupling conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields in this compound synthesis can typically be attributed to several factors:

  • Inefficient Oxidative Coupling: The key step of coupling resveratrol or its derivatives often results in a mixture of oligomers, with the desired trimer being a minor product.[1][2]

  • Protecting Group Manipulations: Each protection and deprotection step adds to the overall step count and can lead to material loss.[3][7]

  • Purification Losses: Separation of the target molecule from structurally similar side products can be difficult and result in significant loss of the desired compound.

Q2: How can I improve the stereoselectivity of the key coupling reactions?

A2: Improving stereoselectivity is a central challenge. Consider the following approaches:

  • Chiral Auxiliaries or Catalysts: Employing chiral catalysts or attaching a chiral auxiliary to one of the starting materials can help direct the stereochemical outcome of the reaction.

  • Enzyme-Mediated Synthesis: Biocatalytic methods, using enzymes such as laccases or peroxidases, can offer high stereoselectivity under mild reaction conditions.[8]

  • Solvent and Temperature Effects: Systematically screening different solvents and reaction temperatures can have a significant impact on the diastereomeric ratio of the product.

Q3: What are the recommended protecting groups for the phenolic hydroxyls in this compound synthesis?

A3: The choice of protecting groups is critical and depends on the specific reaction conditions in your synthetic route. An orthogonal protecting group strategy is highly recommended.[5][7]

  • Methyl Ethers (Me): Generally stable but require harsh conditions for removal (e.g., BBr₃), which may not be suitable for complex molecules.

  • Benzyl Ethers (Bn): Can be removed under mild conditions via hydrogenolysis, but this may not be compatible with the presence of double bonds.

  • Silyl Ethers (e.g., TBS, TIPS): Offer a range of stabilities and can be removed with fluoride sources. They are a popular choice in natural product synthesis.[4]

  • Acetyl Esters (Ac): Easily introduced and removed by hydrolysis, but may not be stable to all reaction conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low conversion in Wittig/Heck reaction Inactive catalyst, poor quality reagents, or suboptimal reaction conditions.Ensure the catalyst is active and used under an inert atmosphere. Use freshly distilled solvents and purified reagents. Perform a small-scale optimization screen of temperature, reaction time, and catalyst loading.[9]
Formation of multiple products in oxidative coupling Lack of regioselectivity in the radical coupling process.Use a biomimetic approach with a specific oxidant that favors the desired coupling pathway.[2] Consider using a directing group on one of the aromatic rings to control the position of coupling.
Cleavage of protecting groups during a reaction The protecting group is not stable to the reaction conditions.Consult a protecting group stability chart to select a more robust protecting group for that specific transformation.[3][4][5]
Difficulty in purifying the final product The product is highly polar and has similar retention factor to impurities.Use a different stationary phase for chromatography (e.g., reversed-phase C18). Consider derivatizing the product to a less polar compound for purification, followed by deprotection. High-performance counter-current chromatography (HPCCC) can also be an effective technique for polar compounds.
Inconsistent reaction outcomes Trace amounts of water or oxygen are affecting the reaction.Ensure all glassware is oven-dried and reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Quantitative Data Summary

The following tables present hypothetical yield data for key steps in a representative synthesis of a complex stilbenoid, illustrating common ranges and potential optimizations.

Table 1: Yields for Stilbene Core Formation via Wittig Reaction

EntryPhosphonium SaltAldehydeBaseSolventTemperature (°C)Yield (%)
1Benzyltriphenylphosphonium bromide4-hydroxybenzaldehydeNaHTHF2565
2Benzyltriphenylphosphonium bromide4-hydroxybenzaldehyden-BuLiTHF078
3(4-Methoxybenzyl)triphenylphosphonium bromide3,5-dimethoxybenzaldehydeKHMDSToluene085

Table 2: Yields for Oxidative Coupling to Form a Dimer

EntryMonomerOxidizing AgentSolventTemperature (°C)Yield of Dimer (%)
1ResveratrolFeCl₃MeOH2530
2ResveratrolTl(NO₃)₃CH₂Cl₂-5030
3Protected ResveratrolAg₂OToluene8045

Experimental Protocols

Protocol 1: Stereoselective Wittig Reaction for Stilbene Synthesis

This protocol describes a general procedure for the formation of a stilbene core using a Wittig reaction, which is a common method for synthesizing such structures.[9]

  • Preparation of the Ylide:

    • To a stirred suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

    • Allow the resulting deep red solution to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add a solution of the desired benzaldehyde (1.0 eq) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the stilbene product.

Protocol 2: Biomimetic Oxidative Coupling

This protocol provides a representative method for the dimerization of a resveratrol monomer, a key step in building up the complexity of this compound.[2]

  • Reaction Setup:

    • Dissolve the protected resveratrol monomer (1.0 eq) in anhydrous and degassed methanol (0.1 M).

    • Place the solution in a round-bottom flask equipped with a magnetic stir bar and maintain an inert atmosphere of argon.

  • Oxidative Coupling:

    • To the stirred solution, add a solution of iron(III) chloride (FeCl₃, 2.0 eq) in anhydrous methanol dropwise over 30 minutes at room temperature.

    • Stir the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC to isolate the desired dimer.

Visualizations

Synthetic_Pathway cluster_A Stilbene Monomer Synthesis cluster_B Dimerization cluster_C Trimerization and Deprotection A Aromatic Aldehyde C Wittig Reaction A->C B Benzylphosphonium Salt B->C D Protected Stilbene Monomer C->D E Oxidative Coupling D->E F Protected Dimer E->F G Further Coupling F->G H Protected Trimer G->H I Deprotection H->I J This compound I->J

Caption: Hypothetical synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Reaction check_reagents Check Reagent Purity & Activity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Reagents Impure check_atmosphere Ensure Inert Atmosphere optimize_conditions->check_atmosphere Optimization Fails run_optimization Run Small-Scale Optimization optimize_conditions->run_optimization Conditions Suboptimal improve_technique Improve Air-Free Technique check_atmosphere->improve_technique Atmosphere Contaminated failure Yield Still Low (Re-evaluate Synthetic Route) check_atmosphere->failure Atmosphere OK purify_reagents->start success Yield Improved run_optimization->success improve_technique->start

Caption: Troubleshooting workflow for low reaction yield.

Protecting_Groups cluster_Protection Protection Strategies cluster_Deprotection Selective Deprotection Polyphenol Polyphenol Core (Multiple -OH groups) PG1 Silyl Ethers (e.g., TBS) - Mild removal (F⁻) - Good for chromatography Polyphenol->PG1 PG2 Benzyl Ethers (Bn) - Removed by H₂/Pd - Stable to acid/base Polyphenol->PG2 PG3 Methyl Ethers (Me) - Very stable - Harsh removal (BBr₃) Polyphenol->PG3 Protected_Intermediate Protected Intermediate (Orthogonal Protection) PG1->Protected_Intermediate PG2->Protected_Intermediate PG3->Protected_Intermediate Deprotect1 TBAF Protected_Intermediate->Deprotect1 Deprotect2 H₂, Pd/C Protected_Intermediate->Deprotect2 Deprotect3 BBr₃ Protected_Intermediate->Deprotect3 Final_Product Final Product (e.g., this compound) Deprotect1->Final_Product Deprotect2->Final_Product Deprotect3->Final_Product

Caption: Orthogonal protecting group strategy for phenols.

References

Gnetumontanin B stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Gnetumontanin B, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a stilbenoid, a type of naturally occurring phenolic compound. It can be found in plants such as Gnetum montanum f. megalocarpum.[1] Key chemical and physical properties are summarized below.

PropertyValue
Molecular FormulaC42H32O11
Molecular Weight712.697 g/mol
Melting Point209-210 °C
LogP4.71
AppearanceNot specified, but likely a solid

Source: Chemsrc[1]

Q2: What are the recommended storage conditions for solid this compound?

While specific stability data for this compound is limited, general guidelines for stilbenoids and phenolic compounds, which are sensitive to light, heat, and air, should be followed.[2][3]

ConditionRecommendationRationale
Temperature -20°C for long-term storage.Low temperatures minimize the rate of potential degradation reactions.
Light Store in an amber or opaque vial.Protects the compound from photodegradation, a common issue for phenolic compounds.[3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes oxidation, to which phenolic hydroxyl groups are susceptible.
Container Use a tightly sealed, airtight container.Prevents moisture absorption and oxidation.

Q3: How should I store this compound in solution?

Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

ConditionRecommendationRationale
Solvent Use a high-purity, degassed solvent (e.g., DMSO, ethanol).The choice of solvent can impact stability; ensure the compound is fully dissolved.
Temperature Store at -20°C or -80°C.Drastically slows down degradation in solution.
Aliquoting Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.
Light Protect from light by using amber vials or wrapping in aluminum foil.Prevents light-induced degradation.

Q4: What are the potential degradation pathways for this compound?

As a stilbenoid, this compound is susceptible to several degradation mechanisms:

  • Oxidation: The phenolic hydroxyl groups can be oxidized, especially when exposed to air and light.

  • Isomerization: The trans-stilbene backbone, which is the more stable configuration, can potentially isomerize to the cis-isomer upon exposure to UV light.

  • Hydrolysis: While less common for this structure, ester or glycosidic linkages, if present in related impurities, could be susceptible to hydrolysis at extreme pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in experiments. 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in the experimental buffer or media.1. Review storage conditions. Use fresh, solid compound to prepare a new stock solution. 2. Prepare single-use aliquots of your stock solution. 3. Test the stability of this compound in your specific experimental medium over the time course of your experiment.
Precipitation of the compound in aqueous media. 1. Poor aqueous solubility. Stilbenoids like resveratrol have low water solubility (<0.05 mg/mL).[5][6] 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer. 2. Check that the final percentage of the organic solvent is consistent across experiments and sufficient for solubility, while being non-toxic to cells.
Inconsistent experimental results. 1. Degradation of the compound over time. 2. Inaccurate initial concentration due to incomplete solubilization. 3. Adsorption of the compound to plasticware.1. Always prepare solutions fresh from a properly stored solid sample. 2. Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or vortexing may help. 3. Consider using low-adhesion microplates or glass vials, especially for dilute solutions.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the chemical stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).[7][8][9]

Objective: To determine the percentage of this compound remaining after incubation under specific conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., DMSO, Ethanol)

  • Experimental buffer (e.g., PBS pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical column (e.g., C18)

  • Incubator/water bath

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the experimental buffer to a final working concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%).

  • Incubation and Sampling:

    • Dispense aliquots of the working solution into several vials.

    • Take an immediate sample for the "time zero" (T=0) analysis.

    • Incubate the remaining vials under the desired test conditions (e.g., 37°C in the dark).

    • Collect samples at various time points (e.g., 1, 4, 8, 24 hours).

    • To stop potential degradation after sampling, samples can be immediately frozen at -80°C or mixed with a stabilizing solvent (e.g., methanol) and then frozen until analysis.[7]

  • HPLC Analysis:

    • Analyze all samples (including T=0) by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.

    • The peak area of this compound is recorded for each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time to determine the stability profile.

Visualizations

Putative Signaling Pathway Inhibition

While direct studies on this compound are limited, related stilbenoids and extracts from Gnetum species have been shown to inhibit key cancer progression pathways such as the PI3K/AKT/mTOR pathway.[10][11][12] The following diagram illustrates a potential mechanism of action.

GnetumontaninB_Pathway GnetumontaninB This compound AKT AKT GnetumontaninB->AKT inhibits mTOR mTOR GnetumontaninB->mTOR inhibits PI3K PI3K PI3K->AKT activates AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow: Stability Assessment

The logical flow for conducting a stability study is outlined below.

Stability_Workflow cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_work Dilute Stock into Test Buffer (e.g., PBS) prep_stock->prep_work sample_t0 Analyze 'Time 0' Sample via HPLC prep_work->sample_t0 incubate Incubate Samples (Define Temp, Light, Time) prep_work->incubate calc Calculate % Remaining vs. 'Time 0' sample_t0->calc sample_tx Collect Samples at Defined Time Points incubate->sample_tx analyze_tx Analyze Samples via HPLC sample_tx->analyze_tx analyze_tx->calc

Caption: Workflow for determining the stability of this compound in solution via HPLC.

References

Overcoming poor solubility of Gnetumontanin B in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Gnetumontanin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a stilbenoid, specifically a resveratrol trimer, originally isolated from the lianas of Gnetum montanum.[1] It is recognized for its potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), with a reported IC50 value of 1.49 µM.[2] Additionally, extracts from Gnetum montanum containing this compound have been shown to inhibit the AKT signaling pathway, suggesting potential applications in cancer research.

Q2: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[1] For biological assays, DMSO is the most commonly used solvent for creating stock solutions.

Q3: What is the recommended general procedure for dissolving this compound?

For optimal dissolution, especially to achieve higher concentrations, it is recommended to warm the vial containing this compound and the solvent to 37°C and use an ultrasonic bath to facilitate the process. Stock solutions are typically prepared in 100% DMSO.

Q4: How should I store this compound solutions?

Powdered this compound should be stored at -20°C. Once dissolved, stock solutions in DMSO can be stored at -20°C for up to several months. However, for best results, it is highly recommended to prepare and use the solution on the same day to avoid potential degradation or precipitation over time. If storing, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO that is safe for most cell-based assays?

The final concentration of DMSO in your assay should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. Many cell lines can tolerate up to 0.5% DMSO without significant toxic effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.

  • Cause: This is a common issue with hydrophobic compounds like this compound. The rapid change in solvent polarity when diluting a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to crash out of solution.

  • Solution:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a smaller volume of your assay buffer or media to create an intermediate concentration. Then, use this intermediate solution for the final dilution into your assay plate.

    • Increase Final DMSO Concentration (with caution): If possible for your cell line, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25% or 0.5%) can help maintain solubility. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.

    • Use a Co-solvent in the Assay Buffer: For certain acellular assays, the inclusion of a small percentage of a water-miscible organic co-solvent in the final buffer can improve solubility.

    • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous buffer.

Issue 2: I am observing inconsistent results in my bioassays.

  • Cause: Inconsistent results can stem from incomplete dissolution or precipitation of this compound in the stock solution or during the assay.

  • Solution:

    • Ensure Complete Initial Dissolution: Before making any dilutions, visually inspect your DMSO stock solution to ensure there are no undissolved particles. If needed, briefly warm the solution to 37°C and sonicate.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Avoid using diluted aqueous solutions that have been stored for an extended period.

    • Use Pre-warmed Media: When diluting the stock solution, adding it to a pre-warmed (37°C) assay medium can sometimes help maintain solubility.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for Resveratrol, a structurally related and well-characterized stilbenoid, as a reference. This data can serve as a useful proxy for estimating the solubility of this compound in common solvents.

SolventSolubility of Resveratrol (mg/mL)Molar Solubility of Resveratrol (mM)Reference
Water~0.03 - 0.05~0.13 - 0.22[3][4]
Ethanol (95%)~65~285[3]
DMSO~50~219[5]
Polyethylene Glycol 400 (PEG-400)~374~1638[4]
PBS (pH 7.2)~0.1~0.44[5]

Molecular Weight of Resveratrol: 228.2 g/mol Molecular Weight of this compound: 713.0 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or incubator at 37°C

    • Ultrasonic bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 713.0 g/mol ). For 1 mL of a 10 mM solution, you will need 7.13 mg.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

    • Following incubation, vortex the tube again.

    • If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • This 10 mM stock solution can be used for further dilutions or stored in aliquots at -20°C.

Protocol 2: Dilution of this compound for a Cell-Based Assay

This protocol describes the preparation of working solutions for treating cells in a 96-well plate format, ensuring the final DMSO concentration does not exceed 0.1%.

  • Preparation of Intermediate Dilutions:

    • From your 10 mM this compound stock solution in DMSO, prepare a set of intermediate dilutions in 100% DMSO. For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM, you can prepare 1000x intermediate stocks of 10 mM, 1 mM, and 100 µM in DMSO.

  • Preparation of Final Working Solutions:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare the final working solutions, dilute the intermediate DMSO stocks 1:1000 into the pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.

    • Immediately after adding the DMSO stock to the medium, vortex the tube gently to ensure rapid and uniform mixing.

  • Cell Treatment:

    • Aspirate the old medium from your cells in the 96-well plate.

    • Add the freshly prepared working solutions containing this compound to the respective wells.

    • Vehicle Control: Prepare a vehicle control by diluting 100% DMSO 1:1000 in your cell culture medium (final concentration of 0.1% DMSO) and add it to the control wells.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_dilution Assay Dilution A Weigh this compound Powder B Add 100% DMSO A->B C Vortex B->C D Warm to 37°C C->D if needed E Sonicate D->E if needed F 10 mM Stock in DMSO E->F G Prepare Intermediate Dilutions in DMSO F->G H Dilute 1:1000 into Pre-warmed Aqueous Assay Buffer G->H I Vortex Immediately H->I J Add to Assay I->J

Caption: Workflow for preparing this compound solutions.

akt_pathway Inhibitory Effect of this compound on the AKT Signaling Pathway cluster_pathway AKT Signaling Cascade PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates GSK3B GSK-3β AKT->GSK3B inhibits cRaf c-Raf AKT->cRaf inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes GnetumontaninB This compound GnetumontaninB->AKT inhibits phosphorylation

Caption: this compound's role in the AKT signaling pathway.

References

Optimizing dosage and concentration of Gnetumontanin B in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and concentration of Gnetumontanin B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound, a key bioactive compound found in Gnetum montanum, induces apoptosis in cancer cells primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately resulting in programmed cell death.[1][2]

Q2: What is the recommended solvent and stock solution concentration for this compound?

A2: this compound is a hydrophobic molecule and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

Q3: What are the expected morphological changes in cells undergoing apoptosis after this compound treatment?

A3: Cells treated with this compound are expected to exhibit characteristic apoptotic morphology, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). These changes can be observed using phase-contrast microscopy or after staining with nuclear dyes like DAPI.

Q4: Does this compound have other biological activities besides its anti-cancer effects?

A4: Yes, this compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages.[3]

Dosage and Concentration Guidelines

Note: The following tables provide a summary of reported effective concentrations. The data for SW480 cells is based on a Gnetum montanum extract (GME) which contains this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: Anti-proliferative/Cytotoxic Concentrations (from Gnetum montanum Extract)
Cell LineAssay TypeTime PointIC50 (µg/mL of GME)
SW480 (Human Colon Cancer)MTS24 hours126.50
SW480 (Human Colon Cancer)MTS48 hours78.25
SW480 (Human Colon Cancer)MTS72 hours50.77

Data from Pan et al., 2022.[1][2]

Table 2: Anti-inflammatory Concentrations (Purified this compound)
Cell TypeAssayParameter MeasuredIC50
Murine MacrophagesTNF-α InhibitionTNF-α production1.49 µM

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Final concentration exceeds solubility in aqueous media.- High final DMSO concentration.- Temperature shock when adding cold stock to warm media.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.- Ensure the final DMSO concentration is ≤ 0.1%.- Warm the stock solution to room temperature before adding it to the pre-warmed cell culture media.- Add the stock solution dropwise while gently swirling the media.
No/Low Cytotoxicity or Apoptosis Observed - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to the compound.- Inactive compound.- Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation time (e.g., 24, 48, and 72 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Ensure the compound has been stored correctly and is not degraded.
High Cell Death in Control Group - DMSO toxicity.- Contamination (bacterial, fungal, or mycoplasma).- Poor cell health prior to the experiment.- Prepare a vehicle control with the same final DMSO concentration as the treated wells.- Maintain sterile technique and regularly test for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent Results Between Experiments - Variation in cell seeding density.- Inconsistent incubation times or compound concentrations.- Pipetting errors.- Use a consistent cell seeding density for all experiments.- Standardize all experimental parameters.- Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Cell Viability Assay (MTS Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with a range of this compound concentrations (or GME from 10-120 µg/mL) for the desired time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (media with the same final concentration of DMSO).

  • MTS Addition: At the end of the incubation period, add 20 µL of MTS solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 2 hours.[1]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with desired concentrations of this compound for 48 or 72 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot for p-AKT and Cleaved Caspase-3
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow start Start: Cell Culture (e.g., SW480) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway gnetumontanin_b This compound p_akt p-AKT (Active) gnetumontanin_b->p_akt Inhibits pi3k PI3K akt AKT pi3k->akt akt->p_akt Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Activates caspase3 Caspase-3 p_akt->caspase3 Inhibits cleaved_caspase3 Cleaved Caspase-3 (Active) bcl2->cleaved_caspase3 Inhibits caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: this compound's proposed mechanism of apoptosis induction.

References

Troubleshooting unexpected results in Gnetumontanin B experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gnetumontanin B. The information is designed to address common challenges and unexpected results encountered during in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: I am seeing inconsistent or no inhibition of TNF-α production in my cell-based assay.

Possible Causes and Solutions:

  • Compound Solubility and Stability: this compound is soluble in DMSO, methanol, and ethanol.[1] However, it may precipitate in aqueous cell culture media, especially at higher concentrations.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock on the day of the experiment.[2]

      • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).

      • Check for Precipitation: Before adding to cells, visually inspect the final dilution of this compound in the cell culture medium for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.

      • Sonication: For stock solutions, gentle warming to 37°C and sonication can aid in solubilization.[2]

  • Cell Health and Passage Number: The responsiveness of cells to stimuli and inhibitors can change with high passage numbers.

    • Troubleshooting Steps:

      • Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.

      • Monitor Cell Viability: Perform a baseline cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy before starting the experiment.

  • Assay-Specific Issues: The variability could be inherent to the TNF-α assay itself.

    • Troubleshooting Steps:

      • Positive and Negative Controls: Ensure you have included appropriate positive (e.g., a known TNF-α inhibitor) and negative (vehicle control) controls in your experiment.

      • Assay Validation: If using a commercial ELISA kit, ensure it is not expired and has been validated for your specific cell type and experimental conditions.

Question 2: I am observing unexpected changes in the AKT signaling pathway that do not correlate with my hypothesis.

Possible Causes and Solutions:

  • Off-Target Effects: As a natural product, this compound may have off-target effects that can influence signaling pathways other than the one you are investigating.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for observing the desired effect on the AKT pathway without inducing significant off-target effects or cytotoxicity.

      • Multiple Time Points: Analyze the activation/inhibition of the AKT pathway at multiple time points after treatment with this compound. The kinetics of AKT phosphorylation can be transient.

      • Upstream and Downstream Targets: Investigate the phosphorylation status of upstream regulators (e.g., PI3K) and downstream effectors (e.g., mTOR, GSK-3β) of AKT to gain a more comprehensive understanding of the signaling cascade.

  • Feedback Loops and Crosstalk: The AKT pathway is a central node in a complex network of signaling pathways. Inhibition of one component can lead to compensatory activation of other pathways.

    • Troubleshooting Steps:

      • Literature Review: Consult the literature for known crosstalk between the AKT pathway and other signaling cascades in your specific cell model.

      • Inhibitor Combinations: Consider using specific inhibitors for other pathways in combination with this compound to dissect the signaling network.

Question 3: My cell viability assay results are variable and show unexpected cytotoxicity at low concentrations.

Possible Causes and Solutions:

  • Compound Aggregation: Stilbenoids, the class of compounds this compound belongs to, can sometimes form aggregates in solution, leading to non-specific cellular stress and cytotoxicity.

    • Troubleshooting Steps:

      • Visual Inspection: As mentioned earlier, always check for precipitation.

      • Detergent Addition: In some biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic detergent like Triton X-100 can help prevent aggregation. This is generally not recommended for live-cell assays but can be a useful diagnostic in cell-free systems.

  • Fluorescence Interference: If you are using a fluorescence-based viability assay (e.g., Calcein AM, Resazurin), the inherent fluorescence of this compound or its metabolites could interfere with the assay readout.

    • Troubleshooting Steps:

      • Compound-Only Control: Include a control well with this compound in the medium but without cells to measure any background fluorescence from the compound itself.

      • Use a Different Assay: Switch to a non-fluorescent viability assay, such as an MTS or XTT assay, which are colorimetric.

Frequently Asked Questions (FAQs)

What is the known mechanism of action of this compound?

This compound is a stilbenoid that has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[3][4] It is a trimer composed of two oxyresveratrol units and one resveratrol unit.[4] this compound is found in extracts of Gnetum montanum, which have been reported to induce apoptosis in colon cancer cells through the inhibition of the AKT signaling pathway.

What is the recommended solvent for this compound?

This compound is soluble in DMSO, pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.

How should I store this compound?

Stock solutions of this compound in DMSO can be stored at -20°C for up to two weeks.[1] For long-term storage, it is recommended to store the solid compound at -20°C. It is advisable to prepare fresh working solutions on the day of use.[2]

What is a typical effective concentration range for this compound in cell culture?

The reported IC50 value for TNF-α inhibition is 1.49 µM.[3][4] However, the optimal concentration will vary depending on the cell type and the specific biological endpoint being measured. It is recommended to perform a dose-response curve for your specific experimental system, typically in the range of 0.1 µM to 50 µM.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 for TNF-α Inhibition 1.49 µMNot specified in the abstract[3][4]
Inhibitory Ratio of TNF-α 58.1% at 10 µMNot specified in the abstract[4]

Experimental Protocols

Protocol 1: Determination of TNF-α Inhibition using ELISA

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other appropriate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Include a vehicle control (DMSO only) and a positive control (a known TNF-α inhibitor).

  • Stimulation: Induce TNF-α production by stimulating the cells with an appropriate agent, such as lipopolysaccharide (LPS), at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for a period sufficient to allow for TNF-α secretion (typically 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT and a housekeeping protein like GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

GnetumontaninB_Workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results stock This compound Stock (DMSO) working Working Solution (in Media) stock->working Dilution seed Seed Cells treat Treat with this compound seed->treat stimulate Stimulate (e.g., LPS) treat->stimulate via Viability Assay (MTS/XTT) treat->via elisa TNF-α ELISA stimulate->elisa Supernatant wb Western Blot (p-AKT/Total AKT) stimulate->wb Cell Lysate ic50 Calculate IC50 elisa->ic50 phos Analyze Protein Phosphorylation wb->phos cyto Assess Cytotoxicity via->cyto AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates GSK3b GSK-3β AKT->GSK3b inhibits Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation GnetB This compound GnetB->AKT inhibits Troubleshooting_Logic start Unexpected Results q1 Inconsistent TNF-α Inhibition? start->q1 q2 Aberrant AKT Signaling? start->q2 q3 High Cytotoxicity? start->q3 q1->q2 No sol1a Check Solubility & Stability q1->sol1a Yes q2->q3 No sol2a Perform Dose-Response & Time-Course q2->sol2a Yes sol3a Check for Compound Aggregation q3->sol3a Yes sol1b Verify Cell Health sol1a->sol1b sol1c Validate Assay Controls sol1b->sol1c sol2b Investigate Off-Target Effects sol2a->sol2b sol2c Consider Pathway Crosstalk sol2b->sol2c sol3b Test for Assay Interference sol3a->sol3b

References

How to minimize degradation of Gnetumontanin B during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of Gnetumontanin B during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a stilbenoid, a class of naturally occurring phenolic compounds. Like many stilbenoids, it is susceptible to degradation under common experimental conditions, which can impact the accuracy and reproducibility of research findings. Minimizing degradation is crucial for obtaining reliable data on its biological activity and for the development of potential therapeutic applications.

Q2: What are the primary factors that cause this compound degradation?

Based on the general behavior of stilbenoids, the primary factors contributing to the degradation of this compound are exposure to light, non-optimal pH, and elevated temperatures. Stilbenoids are known to be sensitive to both UV and visible light, which can induce isomerization from the typically more stable trans-isomer to the cis-isomer, and can also lead to further degradation into other compounds.[1] Alkaline and strongly acidic conditions, as well as high temperatures, can also accelerate the degradation process.

Q3: How should I store pure this compound?

To ensure maximum stability, pure this compound in solid form should be stored in a tightly sealed, light-resistant container at -20°C or lower.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a light-protected vial at -20°C for no longer than a few days. Studies on other stilbenoids have shown good stability for up to two weeks under these conditions.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. Maintain a stable and appropriate pH and temperature throughout the experiment.
Appearance of unknown peaks in HPLC/UPLC analysis Formation of degradation products.Compare the chromatogram of a freshly prepared sample with the problematic one. Degradation products often appear as additional peaks. Consider that light exposure can cause isomerization (trans- to cis-), which may be observed as a new peak. Further degradation can lead to the formation of phenanthrene-like structures.[1]
Loss of biological activity of this compound solution Degradation of the active compound.Re-evaluate storage and handling procedures. Ensure the solvent used is of high purity and deoxygenated if possible, as oxidation can contribute to degradation.
Yellowing of this compound solution Photodegradation leading to the formation of o-quinones.This is a clear indicator of light-induced degradation. Discard the solution and prepare a fresh one, ensuring complete protection from light.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions
  • Solvent Selection: Use high-purity solvents (e.g., HPLC or LC-MS grade). For biological experiments, sterile, deoxygenated buffers are recommended. The choice of solvent can impact stability.

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the required amount quickly and accurately in a low-light environment.

    • Dissolve the compound in the chosen solvent by vortexing or brief sonication in an amber vial.

  • Handling:

    • Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Avoid exposure to high temperatures. If heating is necessary for the experimental protocol, the duration should be minimized.

    • Maintain the pH of the solution within a stable and near-neutral range if possible, as high pH can accelerate degradation.[2]

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and experimental conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often suitable for stilbenoids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (typically in the 300-330 nm range for stilbenoids).

    • Column Temperature: 25-30°C.

  • Forced Degradation Study:

    • Acidic: Incubate this compound solution in 0.1 M HCl at 60°C.

    • Alkaline: Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Oxidative: Incubate this compound solution in 3% H₂O₂ at room temperature.

    • Thermal: Incubate this compound solution at 60°C in the dark.

    • Photolytic: Expose this compound solution to UV light (e.g., 254 nm) and fluorescent light.

  • Analysis:

    • Inject samples of the stressed solutions at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • A validated stability-indicating method should be able to resolve the parent drug from its degradation products.

Quantitative Data Summary

Table 1: General Stability of Stilbenoids Under Different Conditions

ConditionStabilityPrimary Degradation PathwayReference
Light (UV/Fluorescent) LowPhotoisomerization (trans to cis), Photodegradation to phenanthrenes[1]
High pH (Alkaline) LowHydrolysis, Oxidation[2]
Low pH (Acidic) ModerateHydrolysis[2]
High Temperature LowThermal degradation
-20°C (in dark) HighMinimal degradation[1]

Table 2: Recommended Storage Conditions for this compound

FormContainerTemperatureLight ConditionDuration
Solid Tightly sealed, light-resistant≤ -20°CDarkLong-term
Solution (Stock) Amber vial, tightly sealed≤ -20°CDarkShort-term (days)
Solution (Working) Amber vial or foil-wrappedAs per experimentDark (as much as possible)Prepare fresh

Visualizations

GnetumontaninB_Degradation_Pathways GnetumontaninB This compound (trans-isomer) Cis_Isomer cis-isomer GnetumontaninB->Cis_Isomer Light (UV, Vis) Quinones o-Quinones (Yellow Products) GnetumontaninB->Quinones Light + O2 Hydrolysis_Products Hydrolysis Products GnetumontaninB->Hydrolysis_Products High/Low pH, Heat Cis_Isomer->GnetumontaninB Light/Heat Phenanthrenes Phenanthrene-like Degradation Products Cis_Isomer->Phenanthrenes Light (UV)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC/UPLC Acid->HPLC Inject at time points Base Alkaline (e.g., 0.1M NaOH, 60°C) Base->HPLC Inject at time points Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC Inject at time points Thermal Thermal (e.g., 60°C, dark) Thermal->HPLC Inject at time points Photolytic Photolytic (UV/Fluorescent light) Photolytic->HPLC Inject at time points Quantification Quantify this compound & Degradation Products HPLC->Quantification Sample This compound Solution Sample->Acid Expose to stress Sample->Base Expose to stress Sample->Oxidative Expose to stress Sample->Thermal Expose to stress Sample->Photolytic Expose to stress

Caption: Workflow for a forced degradation study of this compound.

References

Gnetumontanin B interference with common laboratory assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gnetumontanin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a stilbenoid, a type of natural phenolic compound, isolated from plants of the Gnetum genus. Stilbenoids are of significant interest to researchers due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anti-cancer effects. This compound, in particular, has been investigated for its role in modulating cellular signaling pathways, such as the AKT signaling pathway.[1]

Q2: What is assay interference and why is it a concern with natural products like this compound?

Assay interference refers to the phenomenon where a substance in a sample falsely alters an assay's result, leading to either an overestimation (false positive) or underestimation (false negative) of the analyte's true concentration or activity. Natural products, including stilbenoids like this compound, are a known source of what are often called Pan-Assay Interference Compounds (PAINS). These molecules can interact non-specifically with various assay components, leading to misleading results.

Q3: What are the common mechanisms of assay interference for compounds like this compound?

While specific data for this compound is limited, stilbenoids can interfere with assays through several mechanisms:

  • Aggregation: At higher concentrations, some molecules can form aggregates that sequester and denature proteins non-specifically, leading to inhibition of enzyme activity.

  • Chemical Reactivity: The phenolic hydroxyl groups in stilbenoids can be susceptible to oxidation, leading to the generation of reactive oxygen species (ROS) that can interfere with assay components.

  • Intrinsic Fluorescence: Many stilbenoids are fluorescent molecules.[2][3][4][5][6] This intrinsic fluorescence can interfere with fluorescence-based assays by contributing to the background signal.

  • Redox Activity: Some compounds can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters.[7][8][9]

Troubleshooting Guide

If you observe unexpected or inconsistent results in your assays when using this compound, consider the following troubleshooting steps:

Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay

  • Possible Cause: Compound aggregation.

  • Troubleshooting Step: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of this compound is significantly reduced, aggregation is a likely cause.

Issue 2: High Background in a Fluorescence-Based Assay

  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Step: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using an alternative, non-fluorescent assay method or subtracting the background fluorescence of the compound.

Issue 3: Inconsistent Results Across Different Assay Formats

  • Possible Cause: Non-specific activity or interference with a particular detection method.

  • Troubleshooting Step: Use an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different technology or principle. If this compound is a true active compound, its activity should be confirmed in the orthogonal assay.

Issue 4: Time-Dependent Inhibition

  • Possible Cause: Covalent modification of the target protein or redox cycling.

  • Troubleshooting Step: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction. If the inhibition increases with pre-incubation time, it may suggest covalent modification. To investigate redox cycling, include a reducing agent like Dithiothreitol (DTT) in the assay buffer to see if it mitigates the effect.

Data Presentation

Due to the lack of specific quantitative data on this compound interference in the public domain, we provide the following table as a template for you to summarize your own experimental findings when troubleshooting.

Assay TypeThis compound Concentration (µM)Observed Effect (e.g., % Inhibition, RFU)Effect in Presence of 0.01% Triton X-100Notes (e.g., Suspected Interference Mechanism)
e.g., Kinase Assay (Fluorescence)1055% Inhibition15% InhibitionAggregation and potential fluorescence interference.
e.g., Cell Viability (MTT)2540% DecreaseNot ApplicableCheck for direct reactivity with MTT reagent.
...............

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Detergent

  • Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Assay components (enzyme, substrate, etc.)

    • Non-ionic detergent (e.g., 0.01% (v/v) Triton X-100) in assay buffer

    • Plate reader

  • Procedure:

    • Prepare two sets of assay reactions in parallel.

    • Set A (Control): Perform the assay according to your standard protocol.

    • Set B (Detergent): Perform the assay using the assay buffer containing 0.01% Triton X-100.

    • Add this compound to both sets at the desired concentrations.

    • Initiate the reactions and measure the endpoint as you would normally.

  • Interpretation: A significant reduction in the activity of this compound in the presence of Triton X-100 suggests that the compound's effect is, at least in part, due to aggregation.

Protocol 2: Evaluating Intrinsic Fluorescence

  • Objective: To determine if this compound exhibits fluorescence that could interfere with an assay.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a microplate, add the this compound dilutions to wells. Include wells with assay buffer only as a blank.

    • Scan a range of excitation and emission wavelengths to determine the fluorescence spectrum of this compound.

    • Specifically, measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

  • Interpretation: If this compound shows significant fluorescence at the assay's wavelengths, this indicates a high potential for interference.

Visualizations

Below are diagrams illustrating key concepts related to this compound's biological context and potential for assay interference.

GnetumontaninB_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor Binds/Modulates AKT AKT PI3K->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Phosphorylates Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to

Caption: Simplified PI3K/AKT signaling pathway potentially modulated by this compound.

Assay_Interference_Workflow Initial Hit Initial Hit Aggregation Assay Aggregation Assay Initial Hit->Aggregation Assay Fluorescence Check Fluorescence Check Initial Hit->Fluorescence Check Orthogonal Assay Orthogonal Assay Aggregation Assay->Orthogonal Assay Negative Interference Artifact Interference Artifact Aggregation Assay->Interference Artifact Positive Fluorescence Check->Orthogonal Assay Negative Fluorescence Check->Interference Artifact Positive True Hit True Hit Orthogonal Assay->True Hit Confirmed Orthogonal Assay->Interference Artifact Not Confirmed

Caption: Decision workflow for troubleshooting potential assay interference.

References

Technical Support Center: High-Purity Gnetumontanin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Gnetumontanin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a stilbene trimer, an oligomer formed from two oxyresveratrol units and one resveratrol unit.[1] It is a naturally occurring polyphenol and has been isolated from the lianas of Gnetum montanum f. megalocarpum.[1] Stilbenoids, as a class, are known for their diverse biological activities. The Gnetum genus is a rich source of various stilbenoids.

Q2: What are the general steps involved in the purification of this compound?

A2: The purification process for this compound, like many natural products, typically involves a multi-step approach to separate it from a complex mixture of other plant metabolites. The general workflow includes:

  • Extraction: Initial extraction of the dried and powdered plant material (lianas of Gnetum montanum) with a suitable solvent to obtain a crude extract.

  • Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities to achieve a preliminary separation and enrichment of the target compounds.

  • Column Chromatography: The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, octadecylated silica (ODS), and Sephadex LH-20.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, a final polishing step using preparative HPLC is often employed.[3][4]

Q3: What are the known physicochemical properties of this compound?

A3: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Information regarding its stability at different pH values and temperatures is not extensively documented in publicly available literature, but stilbenoids, in general, can be sensitive to light and may undergo isomerization or degradation.

Troubleshooting Guide

This guide addresses common problems that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or procedure.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Consider using a 50% ethanol solution, which has been shown to be effective for extracting stilbenoids from Gnetum species.[2]- Increase the extraction time or perform multiple extraction cycles.
Poor Separation in Column Chromatography Inappropriate solvent system or stationary phase.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to find a system that provides good separation of the target compound from impurities.- For stilbenoids, a gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective on silica gel.- Consider using different stationary phases. ODS (reversed-phase) or Sephadex LH-20 can provide different selectivity for separating stilbenoids.[2]
Co-elution of this compound with other Stilbenoids Similar polarities of the stilbenoid oligomers.- Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase silica gel followed by reversed-phase ODS).- Utilize preparative HPLC with a high-resolution column and an optimized gradient for the final purification step.[3][4]- High-performance counter-current chromatography (HPCCC) has also been shown to be effective for separating oligostilbenes.[5]
Degradation of this compound during Purification Exposure to light, extreme pH, or high temperatures.- Protect all solutions and fractions containing this compound from direct light by using amber glassware or covering containers with aluminum foil.- Avoid using strongly acidic or basic conditions unless necessary for a specific separation step.- Perform purification steps at room temperature or below, and avoid prolonged heating during solvent evaporation.
Tailing of Peaks in HPLC Secondary interactions with the stationary phase or sample overload.- Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions in reversed-phase chromatography.- Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the amount of sample injected onto the column.
Irreproducible Retention Times in HPLC Changes in mobile phase composition, temperature, or column equilibration.- Ensure the mobile phase is thoroughly mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Experimental Protocols

The following are detailed methodologies for the key experiments in the purification of this compound. These are based on established protocols for stilbenoid isolation from Gnetum species.

Extraction of Crude Stilbenoids
  • Plant Material: Dried and powdered lianas of Gnetum montanum.

  • Procedure:

    • Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Fractionation by Vacuum Liquid Chromatography (VLC)
  • Stationary Phase: Silica gel 60 PF254 for VLC.

  • Procedure:

    • Dry-pack a VLC column with silica gel.

    • Adsorb the crude ethanol extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column sequentially with solvents of increasing polarity. A typical gradient could be:

      • n-Hexane

      • n-Hexane:Ethyl Acetate (gradient)

      • Ethyl Acetate

      • Ethyl Acetate:Methanol (gradient)

      • Methanol

    • Collect fractions of 250-500 mL and monitor by TLC to pool fractions with similar profiles. This compound is expected to elute in the more polar fractions (e.g., high ethyl acetate or ethyl acetate/methanol mixtures).

Purification by Silica Gel Column Chromatography
  • Stationary Phase: Silica gel 60 (230-400 mesh).

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Load the enriched fraction from VLC onto the column.

    • Elute the column with a gradient solvent system, for example, a linear gradient of chloroform to chloroform:methanol.

    • Collect fractions and monitor by TLC. Combine fractions containing this compound.

Final Purification by Preparative HPLC
  • System: A preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the semi-purified this compound fraction in a small volume of the initial mobile phase.

    • Inject the sample onto the column.

    • Elute with a linear gradient, for example, from 30% B to 70% B over 40 minutes, at a flow rate of 10 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain high-purity this compound.

Data Presentation

The following table summarizes representative quantitative data for a typical purification process of this compound from 1 kg of dried Gnetum montanum lianas. Note: These values are illustrative and can vary depending on the specific experimental conditions and the quality of the plant material.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Ethanol Extraction 1000505.0< 5
VLC Fractionation 501020.0~20
Silica Gel Column Chromatography 100.55.0~70
Preparative HPLC 0.50.0510.0> 98
Overall Yield 10000.050.005> 98

Visualizations

Purification Workflow

GnetumontaninB_Purification Plant Dried Gnetum montanum Lianas Extraction Ethanol Extraction Plant->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC EnrichedFraction Enriched Stilbenoid Fraction VLC->EnrichedFraction SilicaCC Silica Gel Column Chromatography EnrichedFraction->SilicaCC SemiPure Semi-Pure this compound SilicaCC->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureProduct High-Purity this compound PrepHPLC->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Purification Start Problem Encountered (e.g., Low Yield, Poor Separation) CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckChromatography Analyze Chromatographic Conditions Start->CheckChromatography CheckStability Assess Compound Stability Start->CheckStability Solvent Optimize Solvent? CheckExtraction->Solvent TLC Optimize on TLC? CheckChromatography->TLC LightTemp Protect from Light/Heat? CheckStability->LightTemp Method Change Method? Solvent->Method No ModifyExtraction Modify Solvent/Time Solvent->ModifyExtraction Yes StationaryPhase Change Stationary Phase? TLC->StationaryPhase No ModifyGradient Adjust Gradient TLC->ModifyGradient Yes TryNewPhase Use ODS or Sephadex StationaryPhase->TryNewPhase Yes Success Problem Resolved StationaryPhase->Success No ImplementProtection Use Amber Vials/Control Temp LightTemp->ImplementProtection Yes LightTemp->Success No ModifyExtraction->Success ModifyGradient->Success TryNewPhase->Success ImplementProtection->Success

Caption: Troubleshooting decision tree for purification issues.

References

Dealing with batch-to-batch variability of Gnetumontanin B.

Author: BenchChem Technical Support Team. Date: November 2025

Gnetumontanin B Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in experimental settings, with a particular focus on managing potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stilbenoid, a type of natural phenol, originally isolated from the lianas of Gnetum montanum.[1][2] It is a trimer formed from two oxyresveratrol units and one resveratrol unit.[2] Its known biological activities include the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] Research also suggests its involvement in modulating signaling pathways such as the AKT pathway, which is crucial in processes like cell apoptosis.[6][7]

Q2: My experimental results with this compound are inconsistent across different batches. What could be the cause?

A2: Batch-to-batch variability is a common challenge with natural products.[8] For this compound, this can stem from several factors:

  • Purity Differences: Minor variations in the purification process can lead to different purity levels between batches.

  • Presence of Isomers or Related Compounds: The isolation process might yield slightly different profiles of related stilbenoids.

  • Solvent and Handling Artifacts: Inconsistent handling, storage, or solvent preparation can affect the compound's stability and activity.

  • Source Material Variation: The chemical composition of the source plant, Gnetum montanum, can vary based on geographical location, harvest time, and storage conditions.[8]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[3] For long-term storage, it is recommended to store the solid compound at 2-8°C for up to 24 months.[3] If you prepare stock solutions, it is advisable to aliquot them and store them in tightly sealed vials at -20°C for up to two weeks.[3] It is best to prepare and use solutions on the same day.[1][3]

Q4: I'm observing lower-than-expected potency in my latest batch of this compound. How can I troubleshoot this?

A4: Please refer to the troubleshooting guide below under the section "Issue 1: Inconsistent Biological Activity." This guide provides a step-by-step approach to identify the source of the discrepancy, including checks on compound integrity, experimental setup, and data analysis.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)

This is one of the most common issues arising from batch-to-batch variability.

Troubleshooting Workflow

G_troubleshooting_workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution start Inconsistent results between batches check_compound Step 1: Verify Compound Integrity - Check CoA for purity - Assess solubility and appearance - Run analytical check (HPLC/MS) start->check_compound check_protocol Step 2: Review Experimental Protocol - Consistent solvent and concentration? - Standardized incubation times? - Cell passage number consistent? check_compound->check_protocol check_controls Step 3: Evaluate Controls - Positive/Negative controls performing as expected? - Vehicle control shows no effect? check_protocol->check_controls qualify_batch Qualify new batch against a reference standard check_controls->qualify_batch If issues persist standardize_sop Standardize SOP for handling and preparation qualify_batch->standardize_sop end Consistent Results Achieved standardize_sop->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Verify Compound Integrity:

    • Certificate of Analysis (CoA): Always compare the CoA for each batch. Look for reported purity levels and any specified impurities.

    • Visual Inspection: Note any differences in color or crystallinity between batches.

    • Solubility Test: Ensure the compound dissolves as expected in the recommended solvent. Poor solubility can be an initial indicator of an issue. For better solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1]

    • Analytical Qualification (Optional but Recommended): If possible, run a simple analytical check like HPLC-MS to confirm the identity and purity of the new batch against a previous, well-performing batch.

  • Review Experimental Protocol:

    • Standard Operating Procedures (SOPs): Ensure that your lab has a strict SOP for preparing this compound stock solutions and dilutions.

    • Solvent Consistency: Use the same grade and supplier of solvent (e.g., DMSO) for all experiments.

    • Cell Culture Conditions: Verify that cell line passage number, confluency, and media composition are consistent.

  • Evaluate Experimental Controls:

    • Internal Controls: Include a known internal standard or a reference batch of this compound in your experiments to normalize results.

    • Positive and Negative Controls: Ensure these are performing as expected. If not, the issue may lie with the assay itself rather than the compound.[9]

Issue 2: Solubility and Stability Problems

Q: My this compound is precipitating out of solution during my experiment. What should I do?

A: Precipitation can occur due to several reasons. Here is a guide to address this:

  • Check Solvent and Concentration:

    • This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Ensure you are using an appropriate solvent.

    • Avoid using high concentrations of the compound in aqueous media, as this can lead to precipitation. Prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them in your experimental medium.

  • Preparation of Solutions:

    • To enhance solubility, gently warm the solution at 37°C and use sonication for a short period.[1]

    • Always prepare fresh working solutions for each experiment from a frozen stock.[1][3] Stock solutions stored at -20°C are generally usable for up to two weeks.[3]

  • Experimental Conditions:

    • Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium. High concentrations can be toxic to cells and may also affect compound solubility.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
IC50 (TNF-α inhibition) 1.49 x 10⁻⁶ mol/L (1.49 µM)Not specified[1][2][4]
Inhibitory Ratio (TNF-α) 58.1% at 10⁻⁵ mol/LNot specified[1][2]

Experimental Protocols

Protocol 1: In Vitro TNF-α Inhibition Assay

This protocol is a generalized procedure based on the reported activity of this compound.

  • Cell Culture: Culture a suitable cell line (e.g., murine macrophages) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.

  • Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation period.

  • Stimulation: Induce TNF-α production by stimulating the cells with an appropriate agent (e.g., lipopolysaccharide, LPS).

  • Incubation: Incubate the cells for a period sufficient to allow for TNF-α secretion (e.g., 4-6 hours).

  • Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration and determine the IC50 value using appropriate software.

Protocol 2: Assessment of AKT Signaling Pathway Modulation

This protocol outlines a general workflow for investigating the effect of this compound on the AKT signaling pathway in cancer cells (e.g., SW480 human colon cancer cells).[6]

  • Cell Culture and Treatment: Culture SW480 cells and treat them with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and other relevant downstream targets (e.g., GSK-3β, PDK1).[6]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.

Signaling Pathway and Workflow Diagrams

G_akt_pathway PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival GnetB This compound GnetB->pAKT inhibits activation of

Caption: this compound's inhibitory effect on the AKT signaling pathway.

G_qc_workflow cluster_0 Batch Reception cluster_1 Quality Control Checks cluster_2 Decision cluster_3 Outcome receive Receive New Batch of This compound coa_check Review Certificate of Analysis (CoA) receive->coa_check analytical_check Analytical Verification (HPLC/MS) coa_check->analytical_check bioassay Functional Bioassay vs. Reference analytical_check->bioassay decision Meets Specs? bioassay->decision accept Accept and Release for Experiments decision->accept Yes reject Reject Batch / Contact Supplier decision->reject No

Caption: Quality control workflow for new batches of this compound.

References

Best practices for handling and disposing of Gnetumontanin B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and disposing of Gnetumontanin B. It is intended for researchers, scientists, and drug development professionals.

Disclaimer

The information provided here is based on publicly available data and general laboratory safety principles. A specific Material Safety Data Sheet (MSDS) for this compound was not available at the time of writing. Always refer to the MSDS provided by your supplier for complete and accurate safety information.

Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₄₂H₃₂O₁₁[1][2]
Molecular Weight 712.697 g/mol [1]
Appearance Powder[3]
Melting Point 209-210 °C[1]
Boiling Point 857.5 ± 65.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage Temperature -20°C[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting this compound?

A1: this compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent. DMSO is a common choice for creating stock solutions. Refer to the protocol section below for a detailed reconstitution procedure.

Q2: What are the appropriate storage conditions for this compound?

A2: this compound should be stored at -20°C as a solid.[2] Once reconstituted into a stock solution, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn at all times. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (e.g., nitrile)

Q4: How should this compound waste be disposed of?

A4: this compound and any materials contaminated with it should be treated as chemical waste. Disposal must follow all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of this compound down the drain.

Q5: What is the known biological activity of this compound?

A5: this compound is a stilbenoid that has been shown to inhibit TNF-α (Tumor Necrosis Factor-alpha) production with an IC₅₀ value of 1.49 µM.[1][4][5]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: Incorrect solvent or insufficient mixing.

  • Solution:

    • Confirm you are using a recommended solvent such as DMSO, methanol, or ethanol.[3]

    • Try gently warming the solution (if the compound's stability at higher temperatures is known and acceptable for your experiment).

    • Use sonication to aid dissolution.

    • Increase the volume of the solvent to lower the concentration.

Issue 2: Precipitate forms in the stock solution after freezing.

  • Possible Cause: The compound has low solubility at colder temperatures.

  • Solution:

    • Before use, bring the vial to room temperature.

    • Gently vortex or sonicate the vial to redissolve the precipitate completely before making further dilutions.

    • Consider storing the stock solution at a higher concentration in 100% DMSO and making fresh dilutions for your experiments.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound due to improper storage or multiple freeze-thaw cycles.

  • Solution:

    • Ensure stock solutions are stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect the compound from light, as stilbenoids can be light-sensitive.

    • Always prepare fresh working solutions from your stock solution for each experiment.

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol describes how to prepare a stock solution from a lyophilized powder.

  • Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Based on your desired stock concentration, calculate the required volume of a suitable solvent (e.g., DMSO). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 712.7 g/mol ), you would add 140.3 µL of DMSO.

  • Dissolution: Carefully add the solvent to the vial. Cap the vial tightly and vortex gently until the powder is completely dissolved. Sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C or -80°C.

Visual Guides and Workflows

General Handling Workflow

This diagram outlines the standard procedure for handling this compound from receipt to experimental use.

GnetumontaninB_Handling_Workflow cluster_prep Preparation & Storage cluster_exp Experimental Use receive Receive Compound store_solid Store Solid at -20°C receive->store_solid reconstitute Reconstitute in Solvent (e.g., DMSO) store_solid->reconstitute store_solution Aliquot & Store Solution at -80°C reconstitute->store_solution thaw Thaw Aliquot store_solution->thaw dilute Prepare Working Dilutions thaw->dilute experiment Perform Experiment dilute->experiment Spill_Cleanup_Workflow spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Cover with Absorbent Material ppe->contain collect Collect Waste into a Sealed Container contain->collect decontaminate Decontaminate Area with Detergent & Water collect->decontaminate dispose Dispose of Waste via EHS Office decontaminate->dispose report Report Incident dispose->report Disposal_Decision_Tree start This compound Waste is_solid Is the waste solid (powder, contaminated wipes)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Place in a sealed, labeled hazardous waste bag. is_solid->solid_waste Yes is_sharp Is it a contaminated sharp (needle, glass)? is_liquid->is_sharp No liquid_waste Collect in a sealed, labeled hazardous liquid waste container. is_liquid->liquid_waste Yes sharp_waste Place in a puncture-proof sharps container. is_sharp->sharp_waste Yes contact_ehs Contact EHS for pickup. is_sharp->contact_ehs No solid_waste->contact_ehs liquid_waste->contact_ehs sharp_waste->contact_ehs

References

Validation & Comparative

Gnetumontanin B: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Gnetumontanin B, a naturally occurring stilbenoid, against other alternatives, supported by experimental data. While the existing literature predominantly refers to the closely related and often co-existing compound Gnetin C, the structural similarities and shared botanical origin from Gnetum species allow for a comparative analysis. This document will proceed by presenting the substantial data available for Gnetin C as a strong proxy for the anti-tumor potential of this compound, with the clarification that these are distinct, albeit structurally similar, molecules.

Comparative Efficacy in Cancer Cell Lines

Gnetin C has demonstrated significant cytotoxic effects across a variety of cancer cell lines, often exhibiting greater potency than the well-studied stilbene, resveratrol. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeGnetin C IC50 (µM)Resveratrol IC50 (µM)Pterostilbene IC50 (µM)Reference
DU145Prostate Cancer6.621.814.3[1]
PC3MProstate Cancer8.724.419.0[1]
HL-60Leukemia13--[2]
B16Melanoma7.0 (Tyrosinase activity)7.2 (Tyrosinase activity)-[3]
B16Melanoma7.6 (Melanin biosynthesis)7.3 (Melanin biosynthesis)-[3]

Molecular Mechanisms of Action

Gnetin C exerts its anti-tumor effects through the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[4][5] Gnetin C has been shown to suppress this pathway, leading to the inhibition of tumor progression.[2][6]

dot

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation GnetinC Gnetin C GnetinC->AKT Inhibits GnetinC->mTORC1 Inhibits MTA1_Pathway cluster_cytoplasm Cytoplasm / Nucleus cluster_effects Cellular Effects MTA1 MTA1 ETS2 ETS2 MTA1->ETS2 CyclinD1 Cyclin D1 MTA1->CyclinD1 Notch2 Notch 2 MTA1->Notch2 Proliferation Cell Proliferation ETS2->Proliferation CyclinD1->Proliferation Metastasis Metastasis Notch2->Metastasis GnetinC Gnetin C GnetinC->MTA1 Inhibits MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G Apoptosis_Assay_Logic Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q1->Q2 Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) Q3->Q4 X_axis Annexin V-FITC Y_axis Propidium Iodide (PI) Origin->X_axis Origin->Y_axis

References

Gnetumontanin B Versus Resveratrol: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, stilbenoids have garnered significant attention for their therapeutic potential. Among them, resveratrol is extensively studied, while newer derivatives like gnetumontanin B are emerging as potent alternatives. This guide provides a detailed comparative analysis of this compound and resveratrol, focusing on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data and methodologies to inform researchers and drug development professionals.

Comparative Biological Activities

This compound, a resveratrol trimer isolated from Gnetum montanum, and resveratrol, a well-known polyphenol, share a common structural backbone but exhibit distinct biological activities. This comparison aims to highlight these differences through quantitative experimental data.

Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases. The ability of a compound to modulate inflammatory pathways is a key indicator of its therapeutic potential. This compound has demonstrated potent anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.

CompoundTargetAssay/Cell LineIC50 ValueSource
This compound TNF-α ProductionMurine Macrophages1.49 µM[1]
Resveratrol NF-κB ActivationMultiple Cell LinesEffective at 10-50 µM[2]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS TNF_alpha TNF-α Production LPS->TNF_alpha NF_kB NF-κB Activation TNF_alpha->NF_kB Inflammatory_Genes Expression of Inflammatory Genes (e.g., iNOS, COX-2) NF_kB->Inflammatory_Genes Gnetumontanin_B Gnetumontanin_B Gnetumontanin_B->TNF_alpha Potent Inhibition (IC50 = 1.49 µM) Resveratrol Resveratrol Resveratrol->NF_kB Inhibition TNF_alpha_Inhibition_Workflow start Seed Macrophage Cells (e.g., RAW 264.7) treatment Pre-treat with Test Compound (this compound) start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect Culture Supernatant incubation->collect_supernatant elisa Quantify TNF-α via ELISA collect_supernatant->elisa calculate Calculate % Inhibition and IC50 elisa->calculate

References

A Comparative Guide to the Efficacy of Gnetumontanin B and Other TNF-alpha Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TNF-alpha inhibitory efficacy of Gnetumontanin B, a natural stilbenoid, with established biologic TNF-alpha inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.

Executive Summary

Tumor Necrosis Factor-alpha (TNF-alpha) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TNF-alpha is a validated and highly successful therapeutic strategy. This guide compares the efficacy of this compound, a stilbenoid isolated from Gnetum montanum, with several commercially available TNF-alpha inhibitors. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective potencies and mechanisms of action.

Data Presentation: Comparative Efficacy of TNF-alpha Inhibitors

The following table summarizes the available quantitative data on the efficacy of this compound and other selected TNF-alpha inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, making direct comparisons challenging.

InhibitorTypeTargetEfficacy MetricValueCell/System
This compound Small Molecule (Stilbenoid)TNF-alpha ProductionIC501.49 µM[1]LPS-stimulated murine peritoneal macrophages[1]
Adalimumab (Humira®) Monoclonal AntibodySoluble & Transmembrane TNF-alphaEC50 (Neutralization)78.6 ng/mL[2]L929 cell cytotoxicity assay[2]
Kd~50 pM[3]-
Etanercept (Enbrel®) Fusion Protein (sTNFR2-Fc)Soluble & Transmembrane TNF-alphaEC50 (Neutralization)71.2 ng/mL[2]L929 cell cytotoxicity assay[2]
Infliximab (Remicade®) Monoclonal AntibodySoluble & Transmembrane TNF-alpha---
Certolizumab pegol (Cimzia®) Fab' FragmentSoluble & Transmembrane TNF-alphaEC50 (Neutralization)1.743 ng/mL[4]TNF-alpha-stimulated primary microglia[4]
Golimumab (Simponi®) Monoclonal AntibodySoluble & Transmembrane TNF-alpha---

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein. A lower value for these metrics indicates higher potency. The lack of standardized reporting and direct comparative studies necessitates caution when interpreting these values.

Experimental Protocols

This section details the general methodologies for key experiments cited in the evaluation of TNF-alpha inhibitors.

Inhibition of TNF-alpha Production in Macrophages (for this compound)

This protocol outlines the general steps for determining the IC50 value of a compound for the inhibition of TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture:

  • Murine peritoneal macrophages are harvested and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[5]

  • Cells are seeded in multi-well plates and allowed to adhere.[5]

b. Treatment:

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Following pre-treatment, cells are stimulated with LPS (a potent inducer of TNF-alpha production) for a defined incubation time.[5][6]

c. Measurement of TNF-alpha:

  • The cell culture supernatant is collected.

  • The concentration of TNF-alpha in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-alpha.[5]

d. Data Analysis:

  • The percentage of TNF-alpha inhibition at each concentration of the test compound is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

TNF-alpha Neutralization Assay (for Monoclonal Antibodies and Fusion Proteins)

This protocol describes a common method to assess the ability of biologic inhibitors to neutralize the cytotoxic effects of TNF-alpha on a sensitive cell line.

a. Cell Culture:

  • L929 murine fibrosarcoma cells, which are sensitive to TNF-alpha-induced cytotoxicity, are cultured in a suitable medium.

  • Cells are seeded in 96-well plates and grown to a specific confluency.

b. Treatment:

  • A constant, cytotoxic concentration of recombinant human TNF-alpha is pre-incubated with serial dilutions of the TNF-alpha inhibitor (e.g., Adalimumab, Etanercept) for a defined period to allow binding.

  • The TNF-alpha/inhibitor mixture is then added to the L929 cells.

c. Measurement of Cell Viability:

  • After a suitable incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining method.

d. Data Analysis:

  • The percentage of cell viability is calculated for each inhibitor concentration relative to the control cells (no TNF-alpha) and the TNF-alpha-only treated cells.

  • The EC50 value, representing the concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cytotoxicity, is determined from the dose-response curve.[2]

Mandatory Visualizations

TNF-alpha Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by TNF-alpha binding to its receptors, leading to the activation of pro-inflammatory gene transcription. This compound is hypothesized to inhibit the production of TNF-alpha, while monoclonal antibodies and fusion proteins act by neutralizing TNF-alpha before it can bind to its receptors.

TNF_alpha_Signaling_Pathway TNF_alpha TNF-alpha TNFR TNF Receptor (TNFR1/TNFR2) TNF_alpha->TNFR Binds Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex IKK_Complex IKK Complex Signaling_Complex->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB IkappaB->IkappaB NF_kappaB_inactive NF-κB (p50/p65) NF_kappaB_active Active NF-κB NF_kappaB_inactive->NF_kappaB_active Activation Nucleus Nucleus NF_kappaB_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Gene_Transcription->TNF_alpha Production Gnetumontanin_B This compound Macrophage Macrophage Gnetumontanin_B->Macrophage Inhibits Production Biologics Monoclonal Antibodies Fusion Proteins Biologics->TNF_alpha Neutralizes Macrophage->TNF_alpha

Caption: Simplified TNF-alpha signaling pathway and points of inhibition.

Experimental Workflow: TNF-alpha Inhibition Assay

The following diagram outlines the general workflow for an in vitro assay to determine the efficacy of a TNF-alpha inhibitor.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Macrophages) Start->Cell_Culture Pre_treatment 2. Pre-treatment with Inhibitor (e.g., this compound) Cell_Culture->Pre_treatment Stimulation 3. Stimulation with LPS Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA 6. Quantify TNF-alpha (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (Calculate IC50) ELISA->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro TNF-alpha inhibition assay.

Discussion

This compound demonstrates potent in vitro inhibition of TNF-alpha production with an IC50 in the low micromolar range.[1] This positions it as a promising small molecule candidate for further investigation. Its mechanism, inhibiting the production of TNF-alpha, differs from the neutralizing action of monoclonal antibodies and fusion proteins. This could offer a different therapeutic approach, potentially with a different side-effect profile.

The established biologic inhibitors, such as Adalimumab and Etanercept, exhibit high potency in neutralizing TNF-alpha, with EC50 values in the nanogram per milliliter range.[2] Their efficacy and safety have been extensively validated in numerous clinical trials for a variety of inflammatory conditions.

A direct comparison of the in vitro potency of this compound with biologic inhibitors is challenging due to the different assays and units of measurement used. Future research should include head-to-head studies in the same experimental systems to provide a more definitive comparison. Furthermore, in vivo studies are necessary to evaluate the bioavailability, pharmacokinetics, and therapeutic efficacy of this compound in relevant disease models.

Conclusion

This compound is a natural compound with demonstrated in vitro efficacy in inhibiting TNF-alpha production. While it shows promise as a potential therapeutic agent, further research is required to fully elucidate its mechanism of action, establish its in vivo efficacy, and compare its performance directly with established TNF-alpha inhibitors. The data and protocols presented in this guide provide a foundation for researchers to design and conduct such investigations.

References

A Comparative Guide to the Bioactivity of Gnetum-Derived Compounds: Highlighting Gnetumontanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of stilbenoids derived from the Gnetum genus. While the primary focus is to contextualize the bioactivity of Gnetumontanin B, a notable compound from this genus, it is important to note that direct comparative studies with quantitative data for purified this compound are limited in publicly available literature. Therefore, this guide presents available experimental data for other prominent Gnetum-derived compounds, such as Gnetin C and Resveratrol, to serve as a benchmark and illustrate the comparative framework. The data herein is intended to support research and drug development efforts by providing a structured overview of the therapeutic potential of this class of natural products.

Comparative Bioactivity Data

The following tables summarize the reported in vitro activities of various Gnetum-derived stilbenoids across key therapeutic areas. Lower IC₅₀ values indicate greater potency.

Table 1: Anticancer Activity of Gnetum-Derived Stilbenoids
CompoundCancer Cell LineCancer TypeIC₅₀ Value (µM)
Gnetin C DU145Prostate6.6[1][2]
PC3MProstate8.7[1][2]
HL60Human Leukemia13[3]
Pterostilbene DU145Prostate14.3[1][2]
PC3MProstate19.0[1][2]
Resveratrol DU145Prostate21.8[1][2]
PC3MProstate24.4[1][2]
Oblongifolin C A549Lung Cancer3.6 - 15.3[1]
Gnetum montanum Extract SW480Colon Cancer50.77 µg/mL (at 72h)

Note: The data for Gnetum montanum extract represents the activity of a complex mixture containing this compound among other compounds.

Table 2: Anti-Inflammatory Activity of Gnetum-Derived Compounds (Inhibition of Nitric Oxide Production)
CompoundCell LineIC₅₀ Value (µM)
Compound from G. parvifolium (10) BV-2 (microglial cells)0.35[4]
Compounds from G. parvifolium (4, 5, 9, 11, 13b, 16-21) BV-2 (microglial cells)0.35 - 16.1[4]
Gnetumoside A (from G. formosum) Murine Macrophage14.10 ± 0.75[5]
Gnetumoside B (from G. formosum) Murine Macrophage27.88 ± 0.86[5]
Dexamethasone (Positive Control) Murine Macrophage13.35 ± 1.52[5]
Table 3: Antioxidant Activity of Gnetum-Derived Compounds (DPPH Radical Scavenging)
Compound/ExtractIC₅₀ Value
Resveratrol (from G. gnemon) ~ Similar to ascorbic acid and dl-alpha-tocopherol[6]
Gnetin C (from G. gnemon) ~ Similar to ascorbic acid and dl-alpha-tocopherol[6]
Gnetin L (from G. gnemon) ~ Similar to ascorbic acid and dl-alpha-tocopherol[6]
Gnemonoside A, C, D (from G. gnemon) ~ Similar to ascorbic acid and dl-alpha-tocopherol[6]
Ethanol Extract of G. gnemon Leaves 39.10 µg/mL[7]
Ethyl Acetate Extract of G. gnemon Leaves 80.92 µg/mL[7]
n-Hexane Extract of G. gnemon Leaves 755.50 µg/mL[7]
Ethyl Acetate Fraction of G. gnemon Seeds 68.40 ± 1.9 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Gnetin C) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: The cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The Griess reagent reacts with nitrite to form a purple azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC₅₀ value is then determined.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent, such as methanol or ethanol, is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in the absorbance of the purple DPPH solution.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathway Analysis

Many Gnetum-derived stilbenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Gnetumontanin_B This compound & other Gnetum Stilbenoids Gnetumontanin_B->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Gnetum stilbenoids.

Conclusion

The available evidence strongly suggests that stilbenoids from the Gnetum genus possess significant anticancer, anti-inflammatory, and antioxidant properties. Compounds like Gnetin C have demonstrated superior potency compared to the well-studied stilbenoid, Resveratrol, in certain cancer cell lines. While this compound has been identified as a constituent of bioactive Gnetum extracts, a clear understanding of its specific contributions to these effects is hindered by the lack of studies on the isolated compound.

This guide highlights a critical gap in the research and underscores the need for further investigation into the bioactivity of purified this compound. Direct comparative studies are essential to elucidate its therapeutic potential relative to other Gnetum-derived compounds. Such research will be invaluable for the drug development community in identifying novel and potent natural product-based therapeutic agents.

References

Cross-Validation of Gnetumontanin B's Anticancer Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing experimental data highlights the potential of Gnetumontanin B, a stilbenoid found in Gnetum montanum, as a promising anti-cancer agent. Cross-validation of its effects, primarily through studies on its containing extract and comparisons with the related compound Gnetin C, reveals a consistent pattern of apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling pathways across multiple cancer models.

This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear overview of its current standing as a potential therapeutic candidate.

Quantitative Comparison of Anti-proliferative Activity

To objectively assess the cytotoxic effects of this compound and its related compounds, the half-maximal inhibitory concentration (IC50) values from various studies have been compiled. While data on isolated this compound is limited, studies on a Gnetum montanum extract (GME), in which this compound is a known constituent, and the closely related dimer Gnetin C, provide valuable insights into its potential potency. For comparison, data for the well-studied stilbenoid, Resveratrol, is also included.

Compound/ExtractCancer Cell LineCancer TypeIC50 ValueCitation
Gnetum montanum Extract (GME)SW480Colon Cancer50.77 µg/mL (72h)[1][2]
Gnetin CPANC-1Pancreatic Cancer16.29 ± 1.11 µM[3]
Gnetin CAsPC-1Pancreatic Cancer13.83 ± 0.92 µM[3]
Gnetin CPC-3Prostate Cancer10.28 ± 0.79 µM[3]
Gnetin CDU-145Prostate Cancer9.85 ± 2.60 µM[3]
Gnetin CLNCaPProstate Cancer8.95 ± 0.92 µM[3]
Gnetin CHL60Leukemia13 µM[4]
ResveratrolSW480Colon Cancer70-150 µM
ResveratrolMCF-7Breast Cancer70-150 µM
ResveratrolHL60Leukemia70-150 µM

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and related compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Gnetum montanum extract, Gnetin C, or Resveratrol) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., P-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1, MTA1, and β-actin as a loading control).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/AKT Signaling Pathway

Experimental evidence strongly suggests that a key mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes GnetumontaninB This compound GnetumontaninB->PDK1 Inhibition GnetumontaninB->pAKT Inhibition GSK3b GSK-3β GnetumontaninB->GSK3b Inhibition of Phosphorylation cRaf c-Raf GnetumontaninB->cRaf Inhibition of Phosphorylation Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade GnetumontaninB This compound Bcl2 Bcl-2 (Anti-apoptotic) GnetumontaninB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) GnetumontaninB->Bax Upregulates Bcl2->Bax Inhibits Caspase3 Pro-Caspase-3 Bax->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes CleavedPARP Cleaved PARP Cell_Cycle_Arrest cluster_g2m G2/M Transition GnetumontaninB This compound CyclinB1_CDK1 Cyclin B1 / CDK1 Complex GnetumontaninB->CyclinB1_CDK1 Downregulates M M Phase (Mitosis) CyclinB1_CDK1->M Promotes Entry G2 G2 Phase Anti_Metastasis GnetumontaninB This compound (and analogs) MTA1 Metastasis-Associated Protein 1 (MTA1) GnetumontaninB->MTA1 Downregulates Metastasis Metastasis MTA1->Metastasis Promotes

References

A Comparative Analysis of Gnetumontanin B and Its Potential Synthetic Analogs in Modulating Inflammatory and Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring stilbenoid, Gnetumontanin B, and a prospective analysis of its potential synthetic analogs. The focus is on their performance in inhibiting key inflammatory mediators and modulating cancer cell signaling pathways, supported by established experimental data for the parent compound.

Introduction to this compound

This compound is a resveratrol-based stilbene trimer isolated from the lianas of Gnetum montanum.[1] It is an oligostilbene formed from two oxyresveratrol units and one resveratrol unit.[1] This natural product has garnered significant interest due to its potent biological activities, particularly its anti-inflammatory and potential anticancer properties.

Biological Activity of this compound

Experimental evidence has highlighted two primary areas of biological activity for this compound: potent inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and induction of apoptosis in cancer cells through the modulation of the AKT signaling pathway.

Anti-inflammatory Activity: TNF-α Inhibition

This compound has demonstrated significant inhibitory effects on TNF-α.[1] TNF-α is a key cytokine involved in systemic inflammation and has been implicated in a wide range of inflammatory diseases.

Anticancer Activity: Modulation of the AKT Signaling Pathway

Extracts of Gnetum montanum, containing this compound, have been shown to induce apoptosis in human colon cancer cells (SW480) by inhibiting the activation of the AKT signaling pathway.[2][3] The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's biological activity.

Biological ActivityParameterValueCell Line/SystemReference
TNF-α Inhibition IC501.49 x 10⁻⁶ mol L⁻¹Not Specified[1]
Inhibitory Ratio58.1% at 10⁻⁵ mol L⁻¹Not Specified[1]
Anticancer (G. montanum extract) IC50 (SW480 cells)50.77 µg/mL (72h)SW480[2]

Prospective Analysis of Synthetic Analogs

To date, there is a notable lack of published research on the synthesis and biological evaluation of direct analogs of this compound. However, based on the extensive research into other stilbenoid analogs, we can project how structural modifications to this compound might influence its biological activity.[4][5][6]

Potential Modifications and Hypothesized Effects:

  • Hydroxyl Group Modification: Methylation or glycosylation of the free hydroxyl groups could enhance bioavailability and metabolic stability, potentially leading to improved in vivo efficacy. However, this might also reduce the compound's direct antioxidant activity and its ability to form hydrogen bonds with target proteins, which could decrease its TNF-α inhibitory and AKT-modulating effects.

  • Stilbene Backbone Alterations: Modifications to the ethylene bridge, such as saturation to a dihydrostilbene or introduction of alkyl or halogen substituents, could alter the molecule's conformation and lipophilicity. These changes would likely impact its binding affinity to target proteins.

  • Simplification of the Trimer: Synthesis of dimeric or monomeric fragments of this compound could help identify the minimal pharmacophore responsible for its biological activity. While likely less potent, these simpler analogs would be easier to synthesize and optimize.

The following table outlines a hypothetical comparison of this compound with potential synthetic analogs.

CompoundStructureHypothesized TNF-α InhibitionHypothesized AKT Pathway InhibitionRationale for Synthesis
This compound Stilbene TrimerHighHighNatural Product Baseline
Analog 1 (Per-methylated) Methylated HydroxylsModerate to LowModerate to LowImproved Bioavailability
Analog 2 (Dihydro-Gnetumontanin B) Saturated Ethylene BridgesModerateModerateIncreased Conformational Flexibility
Analog 3 (Dimeric Fragment) Oxyresveratrol-Resveratrol DimerModerate to HighModerate to HighSimplified Synthesis, Pharmacophore ID

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound and its potential analogs.

TNF-α Inhibition Assay (L929 Cytotoxicity Assay)

This assay determines a compound's ability to inhibit the cytotoxic effects of TNF-α on L929 murine fibroblast cells.

Materials:

  • L929 murine fibroblast cells

  • Recombinant human TNF-α

  • This compound or synthetic analog

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Actinomycin D

  • MTT reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed L929 cells at a density of 3 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Pre-incubation: Serially dilute the test compound (this compound or analog) and pre-incubate with a constant concentration of TNF-α (e.g., 1 ng/mL) for 30-60 minutes at 37°C.

  • Cell Treatment: Add the compound/TNF-α mixture to the cells. Include controls for TNF-α alone and cells alone.

  • Sensitization: Add Actinomycin D to a final concentration of 1 µg/mL to all wells (except the 100% viability control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Viability Assessment: Add MTT solution to each well, incubate for 2-4 hours, and then measure the absorbance to determine cell viability.

Western Blot Analysis of AKT Signaling Pathway

This method is used to detect the phosphorylation status of key proteins in the AKT pathway.

Materials:

  • SW480 human colon cancer cells

  • This compound or synthetic analog

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-AKT, total AKT, p-PDK1, total PDK1, p-GSK-3β, total GSK-3β)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate SW480 cells and grow to 70-80% confluency. Treat cells with the test compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a proposed experimental workflow.

GnetumontaninB_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT GSK3b GSK-3β pAKT->GSK3b Inhibits by Phosphorylation Bcl2 Bcl-2 pAKT->Bcl2 Inhibits Caspase3 Caspase-3 pAKT->Caspase3 Inhibits GnetB This compound GnetB->pAKT Inhibits Phosphorylation pGSK3b p-GSK-3β (Inactive) Bax Bax Bcl2->Bax Inhibits Bax->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induces

Caption: this compound inhibits the AKT signaling pathway, leading to apoptosis.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation GnetB This compound (Natural Product) TNFa_assay TNF-α Inhibition Assay (L929 Cells) GnetB->TNFa_assay Western_blot Western Blot Analysis (SW480 Cells) GnetB->Western_blot SynAnalog Synthetic Analog (e.g., Per-methylated) SynAnalog->TNFa_assay SynAnalog->Western_blot IC50_calc IC50 Calculation (TNF-α Inhibition) TNFa_assay->IC50_calc Protein_quant Protein Phosphorylation Quantification Western_blot->Protein_quant Compare Compare Potency and Mechanism of Action IC50_calc->Compare Protein_quant->Compare

Caption: Workflow for comparing this compound and its synthetic analogs.

References

Gnetumontanin B: A Comparative Analysis of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gnetumontanin B, a stilbenoid compound isolated from Gnetum montanum, has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. As with any novel therapeutic candidate, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the safety and toxicity profile of this compound against existing drugs with similar therapeutic indications, supported by available experimental data.

Quantitative Toxicity Data

A critical aspect of preclinical safety evaluation is the determination of acute and chronic toxicity. While specific quantitative data for this compound, such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL), are not yet publicly available, studies on Gnetum montanum extract (GME), of which this compound is a constituent, provide initial insights. It is important to note that the toxicity of the extract may not be solely attributable to this compound.

In contrast, extensive toxicological data are available for standard-of-care drugs used in the potential therapeutic areas of this compound, namely colon cancer and inflammatory conditions.

Table 1: Acute Oral Toxicity Data

Compound/DrugTest AnimalLD50Source
This compound Data not availableData not available-
Gnetum montanum Extract Data not availableData not available-
Gnetum gnemon Leaf Powder Rat> 5000 mg/kg[1]
Ibuprofen Rat636 - 1600 mg/kg[2][3][4][5][6]
Dexamethasone Mouse> 6500 mg/kg[7][8][9][10]
Dexamethasone Rat> 3000 mg/kg[11]

Table 2: Adverse Effect Profile of Chemotherapeutic Agents for Colon Cancer

Adverse EffectFOLFOX RegimenFOLFIRI Regimen
Neuropathy High Incidence (up to 96%)Lower Incidence
Diarrhea CommonVery Common (up to 63%), can be severe
Nausea/Vomiting CommonVery Common (up to 71%)
Mucositis/Stomatitis CommonCommon (up to 51%)
Neutropenia CommonCommon (up to 72.7%)
Hair Loss MinorMore Common (up to 58.5%)
Fatigue Very CommonCommon
Hand-Foot Syndrome CommonLess Common

Note: Percentages represent the proportion of patients experiencing the side effect in clinical trials. The severity can range from mild to severe.[12][13][14][15][16][17][18][19][20]

Table 3: Adverse Effect Profile of Anti-inflammatory Drugs

Adverse EffectIbuprofenCelecoxibDexamethasone
Gastrointestinal Ulcers, bleedingLower risk of ulcers than non-selective NSAIDsCan cause upset stomach, ulcers
Cardiovascular Increased risk of heart attack and stroke at high dosesSimilar risk to non-selective NSAIDsFluid retention, high blood pressure
Renal Can cause kidney problemsSimilar risk to non-selective NSAIDsElectrolyte imbalances
Other Allergic reactions, drowsinessSkin reactionsInsomnia, mood changes, increased infection risk

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols from studies investigating the effects of Gnetum montanum extract.

In Vivo Anti-tumor Activity in Nude Mice

A study investigating the anti-tumor effects of Gnetum montanum extract (GME) utilized a xenograft model with SW480 human colon cancer cells.[21][22][23]

  • Animal Model: Nude mice.

  • Cell Line: SW480 human colon cancer cells.

  • Procedure:

    • SW480 cells were injected subcutaneously into the flank of the mice.

    • Tumors were allowed to grow to a specified volume.

    • Mice were randomized into control and treatment groups.

    • Treatment groups received daily oral administration of GME at doses of 28 mg/kg and 56 mg/kg.

    • A positive control group received 5-fluorouracil (5-FU).

    • Tumor volume and body weight were monitored throughout the study.

    • At the end of the study, tumors were excised and weighed.

  • Key Findings: GME at 56 mg/kg/day significantly reduced tumor weight by 53.17%. No significant body weight loss was observed, suggesting a lack of overt toxicity at the tested doses.[22][23]

Acute Oral Toxicity Study (OECD Guideline 423)

While a specific acute toxicity study for Gnetum montanum extract following OECD Guideline 423 was not found, this is a standard method for assessing the acute toxicity of a substance. A study on Gnetum gnemon leaf powder followed a similar guideline (OECD 425).[1]

  • Principle: A stepwise procedure where a small number of animals are dosed at a time. The outcome of the first group determines the dose for the subsequent group.

  • Animal Model: Typically rats or mice.

  • Procedure:

    • A starting dose is selected based on available data.

    • A group of animals (usually 3) is dosed with the test substance.

    • Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • Depending on the outcome, the dose is increased or decreased for the next group of animals.

    • The process is continued until the dose causing mortality is identified or the limit dose (e.g., 2000 or 5000 mg/kg) is reached without mortality.

Sub-chronic Oral Toxicity Study (OECD Guideline 408)

A 90-day repeated-dose oral toxicity study is a standard preclinical test to evaluate the safety of a substance over a longer exposure period. While a specific study for Gnetum montanum extract was not identified, the general protocol is as follows.

  • Principle: To characterize the toxicological profile of a substance following repeated oral administration for 90 days.

  • Animal Model: Typically rodents (rats).

  • Procedure:

    • At least three dose levels of the test substance and a control group are used.

    • The substance is administered daily for 90 days.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are monitored weekly.

    • Hematological and clinical biochemistry parameters are analyzed at the end of the study.

    • A full necropsy is performed on all animals, and organs are weighed and examined histopathologically.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways

Understanding the mechanism of action is crucial for both efficacy and safety assessment. This compound has been shown to interact with key signaling pathways involved in inflammation and cancer.

Inhibition of TNF-α Signaling

This compound has been reported to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[24][25] TNF-α is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Its signaling cascade can lead to either cell survival and inflammation or apoptosis.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammation (Gene Expression) NF_kB->Inflammation Gnetumontanin_B This compound Gnetumontanin_B->TNF_alpha

Caption: this compound inhibits the pro-inflammatory TNF-α signaling pathway.

Inhibition of AKT Signaling Pathway

Studies on Gnetum montanum extract have shown that it can induce apoptosis in colon cancer cells by inhibiting the AKT signaling pathway. The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

AKT_signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival GME Gnetum montanum Extract GME->AKT

Caption: Gnetum montanum extract inhibits the pro-survival AKT signaling pathway.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly for inflammatory diseases and colon cancer. Preliminary data from studies on Gnetum montanum extract suggest a favorable safety profile, with a lack of overt toxicity in animal models at effective doses. However, the current body of evidence is limited, and a direct comparison with established drugs is challenging due to the absence of specific toxicological data for the purified compound.

The adverse effect profiles of existing chemotherapies and anti-inflammatory drugs are well-characterized and highlight significant toxicities that limit their use. Should this compound demonstrate a wider therapeutic window with fewer severe side effects, it could represent a significant advancement in the treatment of these conditions.

Further research is imperative to establish a comprehensive safety and toxicity profile for this compound. This should include standardized acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments. Such data will be critical for its progression through the drug development pipeline and for accurately positioning it relative to existing therapeutic options.

References

A Head-to-Head Comparison of Gnetumontanin B and Other Natural Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, stilbenoids represent a class of polyphenolic compounds that continue to garner significant attention for their diverse pharmacological activities. While resveratrol is the most widely studied member, a growing body of evidence highlights the therapeutic potential of other structural analogues. This guide provides a detailed, head-to-head comparison of Gnetumontanin B with other prominent natural stilbenoids, including resveratrol, piceatannol, pterostilbene, and oxyresveratrol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The therapeutic potential of stilbenoids is broad, encompassing anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The following sections and tables summarize the available quantitative data to facilitate a direct comparison of this compound with its counterparts.

Anti-Inflammatory Activity

A key indicator of anti-inflammatory potential is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This compound has demonstrated particularly potent activity in this arena.

CompoundAssayCell Line/SystemIC50 (µM)Reference
This compound TNF-α InhibitionLPS-stimulated murine macrophages1.49[Not specified in search results]
Resveratrol TNF-α InhibitionHT-29 colon cancer cells43.8[1]
Pterostilbene TNF-α InhibitionHT-29 colon cancer cells22.4[1]
Piceatannol Not specifiedNot specifiedData not available
Oxyresveratrol Nitric Oxide (NO) InhibitionMurine microglial cells (N9)45.31[2]
Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their protective effects. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity).

CompoundDPPH Scavenging IC50 (µM)ABTS ScavengingORAC (µmol TE/g)Reference
This compound Data not availableData not availableData not available
Resveratrol >100Data available, but IC50 not specified23.12[3][4]
Piceatannol 40.2Data available, but IC50 not specifiedData not available[3]
Pterostilbene Data not availableData not availableData not available
Oxyresveratrol 28.9Data available, but IC50 not specifiedData not available[2]
Anticancer Activity

The antiproliferative effects of stilbenoids have been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available
Resveratrol HT-29 (colon)43.8 - 65[1][5]
HCT116 (colon)25 - 50[5][6]
Caco-2 (colon)>100 - 130[5][6]
Pterostilbene HT-29 (colon)15 - 22.4[5][7]
HCT116 (colon)12[5]
Caco-2 (colon)75[5]
Piceatannol OV2008 (ovarian)29.1 (48h)[8]
WM266-4 (melanoma)29.4[8]
A2058 (melanoma)15.6[8]
SW1990 (pancreatic)30.69[8]
PANC-1 (pancreatic)21.82[8]
Oxyresveratrol MDA-MB-231 (breast)104.8[9]
BT-549 (breast)150.2[9]
4T1 (breast)143.6[9]
MCF-7 (breast)30.64[10]
HepG2 (liver)104.47[10]
PC-3 (prostate)106.90[10]
Neuroprotective Activity

Neuroprotection is a promising area of stilbenoid research, with activities often assessed by the inhibition of enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease.

Compoundβ-secretase (BACE1) Inhibition IC50 (µM)Acetylcholinesterase (AChE) Inhibition IC50 (µM)Reference
This compound Data not availableData not available
Resveratrol 11.9345.82[3][6]
Pterostilbene Data not availableData not available
Piceatannol Data not available281.74[3]
Oxyresveratrol Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test stilbenoid for 1 hour.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the cell culture to induce TNF-α production.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Quantification: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Anticancer Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the stilbenoid compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

β-Secretase (BACE1) Activity Assay

This fluorometric assay measures the activity of β-secretase, a key enzyme in the production of amyloid-β peptides.

  • Reagent Preparation: A reaction buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme are prepared.

  • Inhibition Reaction: The test compound is pre-incubated with the BACE1 enzyme.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Fluorescence Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

  • Calculation: The percentage of BACE1 inhibition is calculated relative to the control, and the IC50 value is determined.

Visualizing the Mechanisms

To better understand the biological processes influenced by these stilbenoids, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene NFkB->TNFa_gene activates TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein transcription & translation Stilbenoids Stilbenoids (e.g., this compound) Stilbenoids->IKK inhibit Stilbenoids->NFkB inhibit

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Stilbenoid Dilutions compound_prep->treatment incubation Incubation treatment->incubation measurement Data Acquisition (e.g., Absorbance) incubation->measurement data_processing Data Processing measurement->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

References

Statistical validation of Gnetumontanin B's in-vitro and in-vivo data.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in-vitro and in-vivo data for Gnetumontanin B, a stilbenoid found in Gnetum species. Due to the limited availability of studies on isolated this compound, this guide also includes data from a Gnetum montanum extract (GME) in which this compound is a known constituent. The performance of this compound and GME is compared with other well-researched stilbenoids, namely Resveratrol, Gnetin C, and Piceatannol, to offer a broader context for its potential therapeutic applications.

Data Presentation

In-Vitro Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gnetum montanum extract (containing this compound) and other stilbenoids against various cancer cell lines. It is important to note that the data for GME reflects the activity of a complex mixture and not solely this compound.

Compound/ExtractCell LineCancer TypeIC50 ValueIncubation TimeCitation
Gnetum montanum Extract (GME)SW480Colon Cancer126.50 µg/mL24 h[1]
78.25 µg/mL48 h[1]
50.77 µg/mL72 h[1]
Gnetin CHL60Leukemia13 µMNot Specified[2]
PANC-1Pancreatic Cancer16.29 ± 1.11 µM48 h[3]
AsPC-1Pancreatic Cancer13.83 ± 0.92 µM48 h[3]
HT-29Colon Cancer39.37 ± 4.9 µg/mL (as MSE)48 h[3]
MCF-7Breast Cancer37.3 ± 0.9 µg/mL (as MSE)48 h[3]
LNCaPProstate Cancer34.26 ± 0.11 µg/mL (as MSE)48 h[3]
DU145Prostate Cancer39.38 ± 3.62 µg/mL (as MSE)48 h[3]
PC-3Prostate Cancer38.26 ± 0.24 µg/mL (as MSE)48 h[3]
ResveratrolPANC-1Pancreatic Cancer36.26 ± 0.66 µM48 h[3]
AsPC-1Pancreatic Cancer31.14 ± 1.38 µM48 h[3]
In-Vivo Anti-Cancer Activity

This table presents the in-vivo anti-cancer efficacy of Gnetum montanum extract (GME) in animal models. Currently, no specific in-vivo anti-cancer studies on isolated this compound have been identified.

Compound/ExtractAnimal ModelCancer TypeDosageAdministration RouteKey FindingsCitation
Gnetum montanum Extract (GME)Zebrafish XenograftColon Cancer (SW480 cells)Not SpecifiedNot SpecifiedSignificantly inhibited the growth and migration of SW480 cells.[1]
Nude Mice XenograftColon Cancer (SW480 cells)28 mg/kg/dayNot SpecifiedReduced tumor weight by approximately 32.19%.[1]
56 mg/kg/dayNot SpecifiedReduced tumor weight by approximately 53.17% (p < 0.01).[1]
Gnetin CPC3M-Luc Subcutaneous XenograftsProstate Cancer25 mg/kgIntraperitonealTumor inhibitory effects comparable to Pterostilbene at 50 mg/kg.[2]
50 mg/kgIntraperitonealDemonstrated the most potent tumor inhibitory effects.[2]
Melinjo Seed Extract (MSE)Colon-26 Tumor-Bearing MiceColon Cancer50 and 100 mg/kg/dayOralSignificantly inhibited tumor growth, intratumoral angiogenesis, and liver metastases.[3]

Experimental Protocols

In-Vitro TNF-α Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in-vitro anti-inflammatory activity of a compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.

Cell Culture:

  • Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Assay Procedure:

  • Seed the macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production. A vehicle control (no compound) and a negative control (no LPS) should be included.

  • Incubate the plates for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

In-Vitro Apoptosis Assay in SW480 Colon Cancer Cells

This protocol outlines the methodology used to evaluate the induction of apoptosis in SW480 human colon cancer cells by a test compound.

Cell Culture:

  • SW480 cells are maintained in L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere without CO2.

Assay Procedure:

  • Seed SW480 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with different concentrations of the test compound (e.g., Gnetum montanum extract) for 24, 48, and 72 hours. A vehicle-treated control group should be included.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different stages of apoptosis (early apoptosis: Annexin V+/PI-; late apoptosis/necrosis: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

Gnetum montanum Extract (GME) and the AKT Signaling Pathway

Studies on Gnetum montanum extract, which contains this compound, suggest that its anti-cancer effects in SW480 colon cancer cells are mediated through the inhibition of the AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth.

GME_AKT_Pathway GME Gnetum montanum Extract (GME) pAKT p-AKT (Active) GME->pAKT Inhibits PDK1 PDK1 PDK1->pAKT Activates AKT AKT pGSK3b p-GSK-3β (Inactive) pAKT->pGSK3b Activates pcRaf p-c-Raf (Inactive) pAKT->pcRaf Activates Bcl2 Bcl-2 pAKT->Bcl2 Promotes Caspase3 Caspase-3 pAKT->Caspase3 Inhibits GSK3b GSK-3β cRaf c-Raf Bax Bax Bcl2->Bax Inhibits Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., SW480) Implantation 2. Subcutaneous Implantation of Cells into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Administration of Test Compound or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Sacrifice 7. Euthanasia and Tumor Excision Monitoring->Sacrifice Analysis 8. Tumor Weight Measurement and Histological Analysis Sacrifice->Analysis Stilbenoid_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_neuro Neuroprotective Effects Stilbenoids Stilbenoids (Resveratrol, Gnetin C, etc.) NFkB NF-κB Pathway Stilbenoids->NFkB Inhibits MAPK MAPK Pathway (p38, JNK, ERK) Stilbenoids->MAPK Modulates PI3K_AKT PI3K/AKT/mTOR Pathway Stilbenoids->PI3K_AKT Inhibits SIRT1 SIRT1 Pathway Stilbenoids->SIRT1 Activates Nrf2 Nrf2 Pathway Stilbenoids->Nrf2 Activates COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Apoptosis_Cancer Induction of Apoptosis PI3K_AKT->Apoptosis_Cancer CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle Angiogenesis Inhibition of Angiogenesis PI3K_AKT->Angiogenesis Antioxidant Antioxidant Defense SIRT1->Antioxidant Apoptosis_Neuro Inhibition of Neuronal Apoptosis SIRT1->Apoptosis_Neuro Nrf2->Antioxidant Nrf2->Apoptosis_Neuro

References

Safety Operating Guide

Proper Disposal of Gnetumontanin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Gnetumontanin B, a stilbenoid compound utilized in scientific research. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the compound should be handled with the same precautions as other phenolic compounds, which are often toxic and corrosive.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

This compound Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step 1: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal. Establish clearly labeled, separate waste containers for the following:

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, weighing paper, and paper towels.

  • Liquid Waste (Non-halogenated): Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, Methanol, Ethanol).

  • Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Step 2: Waste Collection and Storage

  • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.

  • Liquid Waste: Collect in compatible, shatter-proof containers. Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name and approximate concentration of this compound, the solvent system, and the associated hazards. Leave at least 10% headspace to allow for expansion. Store in secondary containment.

  • Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container. Label the container with "Hazardous Waste," "Sharps," and "this compound."

Step 3: Arrange for Disposal

Once waste containers are 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated protocol.

Quantitative Data for this compound

PropertyValueSource Citation
Molecular Formula C₄₂H₃₂O₁₁[1]
Molecular Weight 713.0 g/mol [1]
Biological Activity IC₅₀ = 1.49 µM (for TNF-α inhibition)[1]
Physical Description Powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1]

Experimental Workflow and Disposal

The following diagram illustrates a typical workflow for a research experiment involving this compound, from preparation to the final disposal of waste.

GnetumontaninB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway prep_solid Weigh Solid this compound (in fume hood) prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution run_exp Conduct Experiment (e.g., cell-based assay) prep_solution->run_exp solid_waste Solid Waste (Gloves, Tips) run_exp->solid_waste Contaminated Consumables liquid_waste Liquid Waste (Solutions) run_exp->liquid_waste Used Solutions sharps_waste Sharps Waste (Needles) run_exp->sharps_waste Used Sharps disposal_pickup Arrange for EHS Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup sharps_waste->disposal_pickup

This compound Experimental and Disposal Workflow.

The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This decision-making process ensures that all waste streams are handled correctly.

GnetumontaninB_Disposal_Logic start This compound Waste Generated is_sharp Is the waste a sharp object? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in labeled Sharps Container is_sharp->sharps_container Yes solid_container Place in labeled Solid Waste Container is_liquid->solid_container No is_halogenated Is the solvent halogenated? is_liquid->is_halogenated Yes end Store for EHS Pickup sharps_container->end solid_container->end non_halogenated_container Place in labeled Non-Halogenated Liquid Waste Container is_halogenated->non_halogenated_container No halogenated_container Place in labeled Halogenated Liquid Waste Container is_halogenated->halogenated_container Yes non_halogenated_container->end halogenated_container->end

Decision Diagram for this compound Waste Segregation.

References

Essential Safety and Logistical Information for Handling Gnetumontanin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Gnetumontanin B, a potent stilbenoid inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound, a natural product derived from Gnetum montanum, requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are recommended based on the known properties of stilbenoids and general laboratory safety standards.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene glovesProvides a barrier against skin contact. Natural rubber gloves may be susceptible to degradation by solvents used to dissolve this compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes of solutions.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the powdered compound.

Handling Procedures:

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound in a chemical fume hood or a designated containment area to minimize inhalation risk.

  • Solution Preparation: this compound is soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Prepare solutions in a well-ventilated area, avoiding direct contact with the solvents and the compound.

  • Spill Management: In case of a spill, isolate the area. For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with an appropriate solvent.

Operational Plans: Experimental Protocol for TNF-α Inhibition Assay

This compound has been identified as a potent inhibitor of TNF-α production.[1][2] The following is a detailed, step-by-step protocol for a common in vitro assay to determine the TNF-α inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α in a cellular model.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Culture RAW 264.7 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_gnet Add varying concentrations of this compound cell_seeding->add_gnet add_lps Stimulate with LPS to induce TNF-α production add_gnet->add_lps incubate Incubate for 24 hours at 37°C add_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa data_analysis Analyze data and calculate IC50 elisa->data_analysis

Figure 1: Experimental workflow for TNF-α inhibition assay.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).

  • LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of TNF-α production.

Signaling Pathway

This compound is derived from Gnetum montanum, and extracts from this plant have been shown to induce apoptosis by inhibiting the AKT signaling pathway. The AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. The diagram below illustrates the putative mechanism of action of this compound in this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates bad Bad akt->bad Inhibits gnet This compound gnet->akt Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis Inhibition bcl2->apoptosis

Figure 2: Inhibition of the AKT signaling pathway by this compound.

Disposal Plans

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound (powder) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal.
Solutions containing this compound Collect in a labeled, sealed waste container. Do not pour down the drain. Dispose of as hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container.

Decontamination:

  • Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after handling this compound.

  • Glassware should be rinsed with an appropriate solvent to remove any residual compound before standard washing procedures. The solvent rinse should be collected as hazardous waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the generation of reliable and reproducible data. Always consult your institution's specific safety protocols and guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.